Product packaging for Menoctone(Cat. No.:CAS No. 14561-42-3)

Menoctone

Cat. No.: B088993
CAS No.: 14561-42-3
M. Wt: 368.5 g/mol
InChI Key: JJMFNXJCDGGBEV-UHFFFAOYSA-N
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Description

Menoctone, also known as this compound, is a useful research compound. Its molecular formula is C24H32O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103336. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O3 B088993 Menoctone CAS No. 14561-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMFNXJCDGGBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932651
Record name 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14561-42-3
Record name Menoctone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENOCTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENOCTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Menoctone's Interruption of the Mitochondrial Electron Transport Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of menoctone's mechanism of action, specifically focusing on its interaction with the mitochondrial electron transport chain (mETC). The information presented herein is intended to support research and development efforts in parasitology and drug discovery.

Executive Summary

This compound, a hydroxynaphthoquinone, exerts its potent antimalarial effect by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3] Its mechanism of action is analogous to that of the well-characterized antimalarial drug atovaquone, involving the disruption of the mitochondrial membrane potential and the vital process of de novo pyrimidine biosynthesis.[1][4][5][6] Resistance to this compound is conferred by specific mutations in the cytochrome b protein, a key subunit of Complex III, further solidifying its target identification.[1][2][3] This guide details the quantitative measures of this compound's efficacy, the experimental methodologies used to elucidate its function, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified against various stages of the Plasmodium parasite, demonstrating its high potency.

ParameterOrganism & StageValueReference(s)
IC50 Plasmodium falciparum (erythrocytic stages, W2 clone)113 nM[1][3]
IC50 Plasmodium berghei (liver stages)0.41 nM[1][3]
Inhibition Plasmodium berghei (NADH peroxidase)90% at 10-25 nM[1]

Target and Mechanism of Action

This compound's primary target is the cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane.[1][7] It is believed to bind to the quinol oxidation (Qo) site of cytochrome b, one of the catalytic subunits of Complex III.[1][8] This binding event competitively inhibits the oxidation of ubiquinol, a crucial step in the Q-cycle.

The inhibition of Complex III has two major downstream consequences for the parasite:

  • Collapse of the Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating the electrochemical gradient necessary for ATP synthesis. By blocking electron flow, this compound dissipates this potential.[1]

  • Disruption of Pyrimidine Biosynthesis: A critical function of the Plasmodium mETC is to regenerate oxidized ubiquinone, which is required by the enzyme dihydroorotate dehydrogenase (DHODH) for the de novo synthesis of pyrimidines.[4][6][9] Inhibition of Complex III starves DHODH of its electron acceptor, thereby halting pyrimidine production and ultimately DNA replication.

The development of resistance to this compound through a specific M133I mutation in cytochrome b provides strong evidence for its binding site and mechanism.[1][2][3] This mutation is located near the Qo site and is also associated with atovaquone resistance.[1]

Experimental Protocols

The following section details the key experimental methodologies employed to characterize the interaction of this compound with the mitochondrial electron transport chain.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum asexual blood stages.

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., W2 strain) in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium in a 96-well microtiter plate.

  • Incubation: Add the parasitized erythrocytes to each well and incubate under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2) for a full life cycle (e.g., 48-72 hours).

  • Growth Assessment: Quantify parasite growth using a suitable method, such as:

    • SYBR Green I based fluorescence assay: Lyse the cells and add SYBR Green I, which fluoresces upon binding to parasite DNA. Measure fluorescence using a plate reader.

    • [3H]-hypoxanthine incorporation: Add radiolabeled hypoxanthine, which is incorporated by viable parasites. Measure radioactivity after harvesting the cells.

    • Microscopy: Prepare Giemsa-stained blood smears and count the number of parasites per a given number of red blood cells.

  • Data Analysis: Plot the percentage of growth inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This method directly assesses the impact of this compound on mitochondrial respiration.

Protocol:

  • Sample Preparation: Isolate mitochondria from a suitable source (e.g., rat liver) or use intact or permeabilized cells.[10]

  • Assay Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a fluorescence plate reader with an oxygen-sensitive probe (e.g., MitoXpress Xtra).[10][11]

  • Sequential Inhibitor Injection: After establishing a baseline OCR, sequentially inject the following compounds to dissect the electron transport chain:

    • Substrate: Provide a substrate for a specific complex (e.g., malate/glutamate for Complex I, succinate for Complex II).

    • ADP: To stimulate state 3 respiration (ATP synthesis-linked).

    • This compound: To observe its inhibitory effect.

    • Oligomycin: An ATP synthase inhibitor to measure proton leak.

    • FCCP (uncoupler): To determine the maximal respiratory capacity.

    • Antimycin A (Complex III inhibitor) / Rotenone (Complex I inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[12]

  • Data Analysis: Analyze the changes in OCR after each injection to pinpoint the site of inhibition. A significant drop in OCR after the addition of this compound, similar to that caused by antimycin A, indicates inhibition at Complex III.

Selection and Sequencing of this compound-Resistant Parasites

This genetic approach is used to identify the drug's target.

Protocol:

  • Drug Pressure: Expose a large population of P. falciparum parasites to a constant, sub-lethal concentration of this compound in continuous culture.[1]

  • Selection of Resistant Clones: Monitor the culture for the emergence of parasites that can grow in the presence of the drug. Clone the resistant parasites by limiting dilution.

  • Genomic DNA Extraction: Isolate genomic DNA from both the resistant and the parental (sensitive) parasite lines.

  • Gene Sequencing: Amplify and sequence the putative target gene, in this case, the cytochrome b gene (cytb), from both resistant and sensitive parasites.

  • Mutation Analysis: Compare the sequences to identify any mutations present only in the resistant parasites. The M133I mutation is a known indicator of resistance to Qo site inhibitors.[1][3]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

menoctone_mechanism cluster_membrane Inner Mitochondrial Membrane cluster_atp ATP Synthesis cluster_pyrimidine Pyrimidine Biosynthesis ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) ComplexI->UQ H_out H+ ComplexI->H_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII DHODH DHODH UQ->DHODH CytC Cytochrome c ComplexIII->CytC ComplexIII->H_out ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV H2O H2O ComplexIV->H2O ComplexIV->H_out ATPSynthase ATP Synthase H_in H+ ATPSynthase->H_in ATP ATP ATPSynthase->ATP DHODH->UQ e- Orotate Orotate DHODH->Orotate This compound This compound This compound->ComplexIII Inhibits Qo site NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII O2 O2 O2->ComplexIV H_in->ComplexI H_in->ComplexIII H_in->ComplexIV H_out->ATPSynthase ADP ADP + Pi ADP->ATPSynthase Dihydroorotate Dihydroorotate Dihydroorotate->DHODH ocr_workflow start Start: Isolated Mitochondria or Permeabilized Cells add_substrate Inject Substrate (e.g., Malate/Glutamate) start->add_substrate Measure Basal Respiration add_adp Inject ADP add_substrate->add_adp Measure State 2 Respiration add_this compound Inject this compound add_adp->add_this compound Measure State 3 Respiration add_oligomycin Inject Oligomycin add_this compound->add_oligomycin Observe Inhibition add_fccp Inject FCCP add_oligomycin->add_fccp Measure Proton Leak add_antimycin Inject Antimycin A add_fccp->add_antimycin Measure Maximal Respiration end End of Assay add_antimycin->end Measure Non-Mitochondrial Respiration

References

The Revival of a Dormant Asset: A Technical Guide to the Discovery and Antimalarial Properties of Menoctone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of menoctone, a 2-hydroxy-3-alkyl-1,4-naphthoquinone with potent antimalarial activity. Initially discovered in the mid-20th century, this compound's development was halted, but recent research has renewed interest in its potential as a valuable tool in the fight against malaria. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the history, mechanism of action, and experimental evaluation of this compound.

A Historical Perspective: From Discovery to Renewed Interest

This compound, chemically known as 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone, was first synthesized in 1948 by Louis Fieser and his colleagues as part of a large-scale program investigating 2-hydroxy-1,4-naphthoquinones for their antimalarial properties. Early studies in avian malaria models showed promising activity. However, subsequent clinical trials in humans with Plasmodium falciparum infections yielded disappointing results, showing lower efficacy compared to other antimalarials under development at the time. Coupled with the potential for resistance development observed in Plasmodium berghei, research into this compound as a human antimalarial was largely abandoned.

Decades later, the diminishing arsenal of effective antimalarials due to widespread drug resistance has prompted a re-evaluation of previously shelved compounds. This compound has re-emerged as a compound of interest due to its potent activity against both the liver and blood stages of the malaria parasite.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its antimalarial effect by targeting the cytochrome bc1 complex (also known as complex III) of the parasite's mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration and ATP production. This compound is believed to bind to the Q_o_ (ubiquinol oxidation) site of cytochrome b, a key subunit of the complex. This binding event inhibits the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and disruption of essential metabolic pathways, including pyrimidine biosynthesis, ultimately resulting in parasite death.[1][2][3]

The structural similarity of this compound to atovaquone, a clinically used antimalarial that also targets the cytochrome bc1 complex, supports this proposed mechanism.[1] Cross-resistance between this compound and atovaquone has been confirmed, with mutations in the cytochrome b gene, particularly at codon M133I, conferring resistance to both compounds.[4][5]

This compound's Mechanism of Action cluster_Mitochondrion Plasmodium Mitochondrion This compound This compound Qo_site Qo Site of Cytochrome b This compound->Qo_site Binds to Cyt_bc1 Cytochrome bc1 Complex (Complex III) Electron_Transport Electron Transport Chain Cyt_bc1->Electron_Transport Inhibits Mitochondrial_Potential Collapse of Mitochondrial Membrane Potential Electron_Transport->Mitochondrial_Potential Leads to ATP_Production Inhibition of ATP Production Mitochondrial_Potential->ATP_Production Results in Pyrimidine_Biosynthesis Disruption of Pyrimidine Biosynthesis Mitochondrial_Potential->Pyrimidine_Biosynthesis Results in Parasite_Death Parasite Death ATP_Production->Parasite_Death Causes Pyrimidine_Biosynthesis->Parasite_Death Causes

Figure 1: Signaling pathway of this compound's antimalarial action.

Quantitative Efficacy Data

This compound has demonstrated potent activity against various species and life-cycle stages of the Plasmodium parasite. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Efficacy of this compound
Parameter Value
IC_50_ vs. P. falciparum (Erythrocytic Stages)113 nM[4][5]
IC_50_ vs. P. berghei (Liver Stages)0.41 nM[4][5]
In Vivo Efficacy of this compound against P. berghei
Parameter Value
ED_50_ (Strain N)0.7 mg/kg[4]
ED_90_ (Strain N)1.5 mg/kg[4]

Experimental Protocols

Synthesis of this compound

While the original synthesis by Fieser involved a multi-step process, a more recent and efficient convergent synthesis has been developed.[4] This modern approach offers improved yields, utilizes less expensive reagents, and involves fewer steps. A generalized workflow for the synthesis of 2-hydroxy-3-alkyl-1,4-naphthoquinones is presented below.

Generalized Synthesis Workflow for this compound Analogs Start Starting Materials: - 2-hydroxy-1,4-naphthoquinone - Alkyl Halide/Aldehyde Reaction Reaction: - Base-catalyzed alkylation or - Reductive alkylation Start->Reaction Purification Purification: - Column Chromatography Reaction->Purification Characterization Characterization: - NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: This compound or Analog Characterization->Final_Product In Vitro [3H]-Hypoxanthine Incorporation Assay Workflow Start Prepare drug dilutions in 96-well plate Add_Parasites Add synchronized P. falciparum culture Start->Add_Parasites Incubate1 Incubate for 24 hours Add_Parasites->Incubate1 Add_Hypoxanthine Add [3H]-hypoxanthine Incubate1->Add_Hypoxanthine Incubate2 Incubate for another 24 hours Add_Hypoxanthine->Incubate2 Harvest Harvest cells onto filter mats Incubate2->Harvest Scintillation_Counting Measure radioactivity with a scintillation counter Harvest->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis In Vivo 4-Day Suppressive Test Workflow Day0_Infection Day 0: Infect mice with P. berghei Day0_Treatment Day 0: Administer first dose of this compound Day0_Infection->Day0_Treatment Day1_3_Treatment Days 1-3: Continue daily dosing Day0_Treatment->Day1_3_Treatment Day4_Parasitemia Day 4: Determine parasitemia from tail blood smears Day1_3_Treatment->Day4_Parasitemia Data_Analysis Calculate percent suppression of parasitemia Day4_Parasitemia->Data_Analysis

References

Menoctone's Impact on Plasmodium berghei Erythrocytic Stages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menoctone, a hydroxynaphthoquinone, has demonstrated significant activity against the erythrocytic stages of Plasmodium berghei, the causative agent of rodent malaria and a crucial model for human malaria research. This technical guide provides an in-depth analysis of this compound's effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its antimalarial properties. The primary mode of action of this compound is the inhibition of the parasite's mitochondrial electron transport chain, a pathway essential for pyrimidine biosynthesis and parasite survival. This document consolidates available data to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and development.

Introduction

The rise of drug-resistant malaria parasites necessitates the exploration of novel and repurposed therapeutic agents. This compound, a compound structurally similar to the licensed antimalarial atovaquone, has shown promise in this regard.[1] Early studies highlighted its capacity to reduce blood-stage parasitemia, although challenges with recrudescence at non-toxic doses were noted.[2] Renewed interest in this compound stems from its potent activity against both the liver and blood stages of Plasmodium species.[2] This guide focuses specifically on its effects on the erythrocytic stages of P. berghei, providing a technical overview for the scientific community.

Quantitative Efficacy of this compound against P. berghei Erythrocytic Stages

The in vivo efficacy of this compound against the blood stages of P. berghei has been quantified, demonstrating its dose-dependent suppressive effects on parasite proliferation.

ParameterValue (mg/kg of body weight)StrainReference
ED₅₀ (50% Effective Dose) 0.7N[2]
ED₉₀ (90% Effective Dose) 1.5N[2]

ED₅₀ and ED₉₀ values represent the doses of this compound required to suppress parasitemia by 50% and 90%, respectively, in a murine model.

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

This compound's primary mechanism of action is the disruption of the mitochondrial electron transport chain (mETC) in Plasmodium.[1] This pathway is critical for the parasite's survival, not primarily for ATP synthesis via oxidative phosphorylation in the blood stages, but for its role in regenerating ubiquinone, a crucial cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, parasite replication.[3]

This compound, like atovaquone, is a structural analogue of coenzyme Q (ubiquinone) and acts as a competitive inhibitor at the Qₒ site of the cytochrome bc₁ complex (Complex III) of the mETC.[3][4] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and the cessation of pyrimidine synthesis, ultimately resulting in parasite death.[4][5]

Signaling Pathway Diagram

Menoctone_Mechanism cluster_Mitochondrion Plasmodium Mitochondrion cluster_Pyrimidine Pyrimidine Biosynthesis DHODH Dihydroorotate Dehydrogenase (DHODH) UQ Ubiquinone (Q) DHODH->UQ reduces Orotate Orotate UQH2 Ubiquinol (QH₂) ComplexIII Cytochrome bc₁ Complex (Complex III) UQH2->ComplexIII donates e⁻ CytC Cytochrome c ComplexIII->CytC transfers e⁻ UMP UMP ComplexIV Complex IV CytC->ComplexIV This compound This compound This compound->ComplexIII Inhibits at Qₒ site Orotate->UMP DHODH dependent DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Parasite_Replication Parasite Replication DNA_RNA->Parasite_Replication

Caption: this compound's inhibitory action on the Plasmodium mitochondrial electron transport chain.

Experimental Protocols

In Vivo Efficacy Assessment: The 4-Day Suppressive Test

This standard assay evaluates the activity of antimalarial compounds against the erythrocytic stages of P. berghei in a murine model.[6]

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mice with a parasitemia of 20-30%.

  • Healthy recipient mice (e.g., Swiss Webster or BALB/c, female, 6-8 weeks old).

  • This compound (dissolved in an appropriate vehicle, e.g., 7% Tween 80 and 3% ethanol).

  • Phosphate-buffered saline (PBS) or other suitable diluent for infected red blood cells.

  • Giemsa stain.

  • Microscope with oil immersion objective.

Procedure:

  • Infection: Collect blood from a donor mouse and dilute it with PBS to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL. Inject each recipient mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the iRBC suspension.

  • Treatment: Randomly divide the infected mice into experimental and control groups. Two to four hours post-infection (Day 0), begin treatment. Administer this compound orally or i.p. to the experimental groups once daily for four consecutive days (Day 0 to Day 3). The control group receives only the vehicle.

  • Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Staining and Analysis: Fix the smears with methanol and stain with 10% Giemsa solution. Count the number of parasitized red blood cells per 1,000 erythrocytes under a microscope to determine the percentage of parasitemia.

  • Calculation of Suppression: Calculate the average percentage of parasitemia for each group. The percentage of suppression is determined using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] * 100

In Vitro Susceptibility Assay

While in vivo testing is standard for P. berghei, short-term in vitro cultures can be used to assess the direct effect of compounds on parasite maturation.[7][8]

Materials:

  • P. berghei infected blood with a high proportion of ring-stage parasites.

  • Complete culture medium (e.g., RPMI-1640 supplemented with 20% fetal bovine serum, 25 mM HEPES, and 2 mM L-glutamine).

  • 96-well microplates.

  • This compound stock solution and serial dilutions.

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Incubator at 37°C.

  • Luciferase assay system (for transgenic luciferase-expressing parasites) or DNA-intercalating dyes (e.g., SYBR Green I).

Procedure:

  • Parasite Preparation: Collect infected blood and wash the cells with incomplete culture medium. Adjust the parasitemia to 0.5-1% and the hematocrit to 2% with uninfected mouse red blood cells and complete culture medium.

  • Assay Setup: Add 180 µL of the parasite culture to each well of a 96-well plate. Add 20 µL of the appropriate this compound dilution to the experimental wells and 20 µL of drug-free medium to the control wells.

  • Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 24-30 hours to allow for schizont maturation.

  • Quantification of Parasite Growth:

    • Luciferase Assay: For transgenic parasites expressing luciferase, add the luciferase substrate and measure the luminescence using a plate reader.

    • SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye. Measure the fluorescence, which correlates with the amount of parasite DNA.

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflows

In Vivo Drug Efficacy Workflow

InVivo_Workflow start Start infection Infect Mice with P. berghei iRBCs start->infection grouping Randomize into Control & Treatment Groups infection->grouping treatment Administer this compound or Vehicle (Days 0-3) grouping->treatment blood_smear Prepare Tail Blood Smears (Day 4) treatment->blood_smear staining Giemsa Staining blood_smear->staining microscopy Determine Parasitemia (Microscopy) staining->microscopy analysis Calculate % Suppression microscopy->analysis end End analysis->end

Caption: Workflow for the 4-day suppressive test to evaluate in vivo antimalarial efficacy.

In Vitro Drug Susceptibility Workflow

InVitro_Workflow start Start prep_culture Prepare P. berghei Erythrocyte Culture start->prep_culture plate_setup Dispense Culture into 96-well Plate prep_culture->plate_setup add_drug Add Serial Dilutions of this compound plate_setup->add_drug incubation Incubate (24-30h) in Controlled Atmosphere add_drug->incubation quantify Quantify Parasite Growth (Luciferase/SYBR Green) incubation->quantify analysis Calculate IC₅₀ quantify->analysis end End analysis->end

References

An In-depth Technical Guide to 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone, a derivative of the well-established 2-hydroxy-1,4-naphthoquinone core. Due to the limited availability of specific data for this compound, this guide leverages extensive research on its close structural analog, Atovaquone, to infer its physicochemical properties, biological activity, and potential mechanisms of action. Atovaquone is a potent antiprotozoal agent, and it is anticipated that 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone may exhibit similar bioactivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel naphthoquinone derivatives.

Chemical Structure and Physicochemical Properties

The core structure of 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone consists of a 1,4-naphthoquinone ring system with a hydroxyl group at the 2-position and an 8-cyclohexyloctyl substituent at the 3-position. This structure is analogous to Atovaquone, which features a trans-4-(4-chlorophenyl)cyclohexyl group at the 3-position.[1] The physicochemical properties of these compounds are critical for their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Atovaquone (as a proxy for 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone)

PropertyValueReference
Molecular Formula C22H19ClO3[2]
Molar Mass 366.84 g/mol [2]
Melting Point 216-219 °C[2]
Boiling Point 535.0 ± 50.0 °C (Predicted)[2]
Density 1.349 ± 0.06 g/cm³ (Predicted)[2]
Solubility DMSO: >10 mg/mL, Sparingly soluble in aqueous buffers[2][3]
Appearance Yellow powder/crystalline solid[2][3]
UV/Vis. λmax 203, 220, 253, 284 nm[3]

Synthesis

The synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinones like Atovaquone has been approached through various routes. A common strategy involves the reaction of 2-chloro-1,4-naphthoquinone with a suitable carboxylic acid in the presence of a radical initiator, followed by hydrolysis.[4] Another approach utilizes a one-pot decarboxylative alkylation of an isomeric mixture of the corresponding carboxylic acid with 1,4-naphthoquinone.[5] More recent and efficient methods have been developed to improve yield and sustainability, such as a process starting from phthalic anhydride.[4]

Experimental Protocol: A General Synthetic Route

A general, though potentially low-yielding, synthesis for a 3-substituted-2-hydroxy-1,4-naphthoquinone can be described as follows:

  • Radical Coupling: 2-Chloro-1,4-naphthoquinone is reacted with the corresponding carboxylic acid (e.g., 8-cyclohexyl-octanoic acid for the title compound) in the presence of silver nitrate and ammonium persulfate.[4]

  • Extraction: The intermediate product is extracted using an organic solvent such as chloroform.[4]

  • Hydrolysis: The substituted 2-chloro-1,4-naphthoquinone intermediate is then hydrolyzed to yield the final 2-hydroxy-1,4-naphthoquinone product.[4]

It is important to note that the efficiency of the radical coupling step can be low, impacting the overall yield.[4] Alternative, higher-yield synthetic strategies are actively being explored.[5][6]

Biological Activity and Mechanism of Action

Naphthoquinones, as a class, exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, antiparasitic, and anticancer effects.[7][8] The mechanism of action for Atovaquone is well-characterized and serves as a strong model for understanding the potential bioactivity of 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone.

Atovaquone is a selective inhibitor of the mitochondrial electron transport chain in parasites, specifically targeting the cytochrome bc1 complex (Complex III).[9][10][11] This inhibition leads to the collapse of the mitochondrial membrane potential.[1][10] A key consequence of this action is the indirect inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in parasites.[9][10] The disruption of pyrimidine synthesis ultimately halts DNA replication and leads to parasite death.[10]

Signaling Pathway: Atovaquone's Mechanism of Action

Atovaquone_Mechanism_of_Action atovaquone Atovaquone bc1 Cytochrome bc1 Complex (Complex III) atovaquone->bc1 Inhibits etc Mitochondrial Electron Transport Chain membrane_potential Collapse of Mitochondrial Membrane Potential bc1->membrane_potential Disrupts etc->membrane_potential Maintains dhodh Dihydroorotate Dehydrogenase (DHODH) membrane_potential->dhodh Inhibits pyrimidine Pyrimidine Biosynthesis dhodh->pyrimidine Essential for dhodh->pyrimidine Blocks dna_replication DNA Replication pyrimidine->dna_replication Required for pyrimidine->dna_replication Blocks parasite_death Parasite Death dna_replication->parasite_death Leads to

Caption: Atovaquone inhibits the cytochrome bc1 complex, leading to parasite death.

Experimental Protocols for Biological Activity Assessment

To evaluate the biological activity of novel naphthoquinone derivatives, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Antiprotozoal Activity Assay

This protocol is adapted from studies on Atovaquone's efficacy against Plasmodium falciparum.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compound (e.g., 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone) is dissolved in a suitable solvent like DMSO to prepare a stock solution.[3] Serial dilutions are then made in the culture medium.

  • Assay: Asynchronous parasite cultures are exposed to various concentrations of the test compound for a defined period (e.g., 48-72 hours).

  • Growth Inhibition Measurement: Parasite growth is assessed using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye like SYBR Green I.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Antimalarial Assay

In_Vitro_Antimalarial_Assay_Workflow start Start culture Culture P. falciparum in erythrocytes start->culture prepare_drug Prepare serial dilutions of test compound culture->prepare_drug incubate Incubate parasites with test compound prepare_drug->incubate measure_growth Measure parasite growth (e.g., pLDH assay) incubate->measure_growth calculate_ic50 Calculate IC50 value measure_growth->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro antimalarial activity of a compound.

Conclusion

References

The Molecular Basis of Menoctone's Antimalarial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menoctone, chemically known as 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone, is a hydroxynaphthoquinone with demonstrated antimalarial activity.[1][2] Initially synthesized in 1948, it has been the subject of renewed interest as a potential lead compound for antimalarial drug development due to its high potency, particularly against the liver stages of the parasite.[1] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's parasiticidal action, its efficacy, and the basis of resistance, tailored for researchers and drug development professionals.

Structurally similar to the well-established antimalarial drug atovaquone, this compound's mechanism of action is centered on the parasite's mitochondrial electron transport chain (mETC).[1][3] Specifically, it targets the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration and essential metabolic pathways in Plasmodium species.[1][3][4][5]

Molecular Mechanism of Action

The antimalarial activity of this compound is derived from its ability to disrupt the mitochondrial electron transport chain in Plasmodium parasites. The mETC is vital for the parasite, not primarily for ATP production in the blood stages, but for its role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[4][6]

This compound functions as a potent and selective inhibitor of the parasite's cytochrome bc1 complex.[1][3] It acts as a structural analog of ubiquinol, competitively binding to the quinol oxidation (Qo) site on cytochrome b, a key subunit of the bc1 complex.[1][3] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow through the respiratory chain.[7][8]

The consequences of this inhibition are twofold:

  • Collapse of the Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating an electrochemical gradient or membrane potential.[8] Inhibition of the bc1 complex dissipates this potential, disrupting essential mitochondrial functions that rely on it, such as protein import and iron-sulfur cluster biogenesis.[6]

  • Inhibition of Pyrimidine Biosynthesis: A critical function of the Plasmodium mETC is to regenerate oxidized ubiquinone, which is a required cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[4][6] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. By blocking the mETC, this compound prevents the regeneration of ubiquinone, thereby starving the parasite of the necessary precursors for nucleic acid synthesis and leading to cell death.[6]

Menoctone_Mechanism Signaling Pathway of this compound Action cluster_Mitochondrion Mitochondrial Inner Membrane DHODH Dihydroorotate Dehydrogenase (DHODH) UQH2 Ubiquinol (Reduced) DHODH->UQH2 Dihydroorotate -> Orotate Pyrimidine_Synthesis Pyrimidine Synthesis (DNA/RNA) DHODH->Pyrimidine_Synthesis UQ Ubiquinone (Oxidized) UQ->DHODH Complex_III Cytochrome bc1 Complex (Complex III) UQH2->Complex_III e- Complex_III->UQ Regeneration CytC_red Cytochrome c (Reduced) Complex_III->CytC_red e- Parasite_Death Parasite Death Complex_III->Parasite_Death CytC_ox Cytochrome c (Oxidized) CytC_ox->Complex_III Complex_IV Complex IV CytC_red->Complex_IV e- Complex_IV->CytC_ox This compound This compound This compound->Complex_III Inhibits Qo site Pyrimidine_Synthesis->Parasite_Death

This compound inhibits the cytochrome bc1 complex, disrupting pyrimidine synthesis.

Data Presentation

This compound has demonstrated high potency against multiple stages of Plasmodium parasites. The following table summarizes its in vitro efficacy.

Parameter Species Stage IC₅₀ Value Reference
50% Inhibitory ConcentrationPlasmodium falciparumErythrocytic113 nM[1][9]
50% Inhibitory ConcentrationPlasmodium bergheiLiver0.41 nM[1][9]

Mechanism of Resistance

The primary mechanism of resistance to this compound involves point mutations in the parasite's cytochrome b gene (cytb), which encodes a core subunit of the bc1 complex.[1][9]

  • M133I Mutation: Studies have shown that continuous exposure of both P. falciparum and the rodent malaria parasite P. berghei to this compound selects for a methionine-to-isoleucine substitution at position 133 (M133I) of cytochrome b.[1][9]

  • Cross-Resistance with Atovaquone: This M133I mutation is the same as that previously identified in atovaquone-resistant parasites.[1][9] Consequently, parasites resistant to this compound exhibit cross-resistance to atovaquone, and vice versa.[1][9]

  • Transmissibility: Unlike some atovaquone-resistant strains which show impaired development in mosquitoes, this compound-resistant P. berghei parasites carrying the M133I mutation have been shown to be readily transmissible by mosquitoes.[1][9][10] This finding has significant implications for the potential spread of resistance if this compound-based therapies were to be widely deployed.

Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the antimalarial properties of this compound.

In Vitro Antimalarial Susceptibility Testing

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual erythrocytic stages of P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., W2 or 3D7 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 50 mg/liter hypoxanthine.[11] Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in culture medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Parasitized erythrocytes are diluted to a 1% parasitemia and 2% hematocrit.

    • The parasite suspension is added to the wells of the 96-well plate containing the drug dilutions.

    • The plate is incubated for 72 hours under the standard culture conditions.

  • Growth Measurement:

    • After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

    • The plate is thawed, and SYBR Green I lysis buffer is added to each well. SYBR Green I dye intercalates with parasitic DNA.

    • The plate is incubated in the dark for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Fluorescence data is normalized to untreated controls, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

InVitro_Assay_Workflow Workflow for In Vitro Antimalarial Assay start Start culture Maintain P. falciparum Culture start->culture prepare_drug Prepare Serial Dilutions of this compound in 96-well Plate start->prepare_drug prepare_parasites Adjust Parasite Culture (1% Parasitemia, 2% Hematocrit) culture->prepare_parasites add_parasites Add Parasite Suspension to Plate prepare_drug->add_parasites prepare_parasites->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate lyse Freeze-thaw to Lyse Cells incubate->lyse add_sybr Add SYBR Green I Lysis Buffer lyse->add_sybr measure Measure Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

A typical workflow for determining the in vitro efficacy of antimalarial compounds.
Selection for this compound Resistance

This protocol describes the in vitro method for generating this compound-resistant P. falciparum parasites.

Methodology:

  • Initiation: A large population of asexual erythrocytic stage parasites (e.g., 10⁸ parasites) is exposed to a constant, high concentration of this compound (e.g., 1.5 µM, approximately 10-fold the IC₅₀).[1]

  • Drug Pressure: The culture is maintained under continuous drug pressure. The medium is changed regularly, and fresh drug is added.

  • Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

  • Recrudescence: The culture is monitored for the reappearance of viable parasites (recrudescence). This may take several weeks to months.

  • Cloning and Characterization: Once a resistant population is established, parasites are cloned by limiting dilution. The IC₅₀ of the resistant clones is determined to confirm the resistance phenotype.

  • Genotypic Analysis: Genomic DNA is extracted from both the resistant clones and the parent (sensitive) strain. The cytb gene is amplified by PCR and sequenced to identify mutations associated with resistance.

Mitochondrial Respiration Assays

These assays are used to confirm that this compound targets the mETC and to identify the specific complex it inhibits. This can be achieved using isolated mitochondria, permeabilized cells, or spectrophotometric assays.[12][13][14]

Methodology using Permeabilized Cells (e.g., with a Seahorse XFe Analyzer):

  • Cell Preparation: Adherent cells (e.g., HepG2, as a model system, or isolated parasites) are seeded in a Seahorse XF microplate.

  • Permeabilization: The plasma membrane is selectively permeabilized, leaving the mitochondrial membrane intact.[13][14] This allows direct access to the mitochondria for the addition of substrates and inhibitors.

  • Assay Protocol: The oxygen consumption rate (OCR) is measured in real-time. A sequential injection protocol is used to interrogate different parts of the mETC:

    • Baseline: OCR is measured in the presence of a Complex I substrate (e.g., pyruvate/malate).

    • This compound Injection: this compound is injected, and the change in OCR is measured. A significant drop indicates inhibition of the mETC.

    • Complex II Substrate Injection: A Complex II substrate (e.g., succinate) is injected along with a Complex I inhibitor (e.g., rotenone). If this compound inhibits Complex III, the addition of succinate will not rescue oxygen consumption.

    • Complex IV Substrate Injection: A Complex IV substrate (e.g., ascorbate/TMPD) is injected along with a Complex III inhibitor (e.g., antimycin A) to measure maximal Complex IV activity.

  • Data Interpretation: By observing the OCR response to the sequential addition of specific substrates and inhibitors, the site of action of this compound can be pinpointed to Complex III.

Respiration_Assay_Workflow Workflow for Mitochondrial Respiration Assay start Start prep_cells Prepare and Permeabilize Cells in Seahorse Microplate start->prep_cells measure_baseline Measure Baseline OCR with Complex I Substrate (Pyruvate) prep_cells->measure_baseline inject_this compound Inject this compound measure_baseline->inject_this compound measure_ocr1 Measure OCR (Expect Decrease) inject_this compound->measure_ocr1 inject_succinate Inject Complex II Substrate (Succinate) + Complex I Inhibitor (Rotenone) measure_ocr1->inject_succinate measure_ocr2 Measure OCR (No Rescue Expected) inject_succinate->measure_ocr2 inject_ascorbate Inject Complex IV Substrate (Ascorbate) + Complex III Inhibitor (Antimycin A) measure_ocr2->inject_ascorbate measure_ocr3 Measure Maximal Complex IV OCR inject_ascorbate->measure_ocr3 analyze Analyze OCR Profile to Confirm Complex III Inhibition measure_ocr3->analyze end End analyze->end

References

Methodological & Application

Convergent Synthesis Protocol for Menoctone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the convergent synthesis of Menoctone, a potent antimalarial agent. The described methodology, adapted from McHardy et al. (2017), offers a more efficient and scalable alternative to previous linear syntheses.[1][2]

Overview of the Convergent Synthesis

The convergent synthesis of this compound involves the preparation of two key fragments, which are then coupled and subsequently cyclized to yield the final product. This strategy allows for the independent synthesis and purification of advanced intermediates, leading to higher overall yields and greater flexibility.

The synthesis begins with the preparation of two main building blocks:

  • Fragment A: Isochroman-1,4-dione , synthesized from 2-acetylbenzoic acid.

  • Fragment B: 8-Cyclohexyloctanal , prepared from 1-bromo-7-chloroheptane.

These fragments are then condensed, and the resulting intermediate undergoes a rearrangement to form this compound.

Data Presentation

Table 1: Summary of Reaction Yields
StepReactionProductYield (%)
1aBromination of 2-acetylbenzoic acid2-(2-bromoacetyl)benzoic acid95
1bCyclization of 2-(2-bromoacetyl)benzoic acidIsochroman-1,4-dione (Fragment A)88
2aCopper-mediated coupling of 1-bromo-7-chloroheptane and allylmagnesium bromide10-Chlorodec-1-ene75
2bFinkelstein reaction of 10-chlorodec-1-ene10-Iododec-1-ene98
2cCopper-mediated coupling of 10-iododec-1-ene and cyclohexylmagnesium bromideDec-9-en-1-ylcyclohexane80
2dLemieux-Johnson oxidation of dec-9-en-1-ylcyclohexane8-Cyclohexyloctanal (Fragment B)92
3Condensation of Isochroman-1,4-dione and 8-Cyclohexyloctanal3-(8-Cyclohexyloctyl)isochroman-1,4-dione70
4Rearrangement to this compoundThis compound85
Overall Yield ~30%

Yields are based on the reported values in McHardy et al. (2017).

Experimental Protocols

Synthesis of Fragment A: Isochroman-1,4-dione

Step 1a: Synthesis of 2-(2-bromoacetyl)benzoic acid

  • Materials: 2-acetylbenzoic acid, bromine, acetic acid.

  • Procedure: A solution of bromine in acetic acid is added dropwise to a solution of 2-acetylbenzoic acid in acetic acid at room temperature. The reaction mixture is stirred for 2 hours. The product is isolated by precipitation with water and filtration.

  • Purification: The crude product is recrystallized from a mixture of ethanol and water.

Step 1b: Synthesis of Isochroman-1,4-dione

  • Materials: 2-(2-bromoacetyl)benzoic acid, triethylamine, dichloromethane.

  • Procedure: To a solution of 2-(2-bromoacetyl)benzoic acid in dichloromethane, triethylamine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

  • Purification: The reaction mixture is washed with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Fragment B: 8-Cyclohexyloctanal

Step 2a: Synthesis of 10-Chlorodec-1-ene

  • Materials: 1-bromo-7-chloroheptane, allylmagnesium bromide, copper(I) iodide, tetrahydrofuran (THF).

  • Procedure: A solution of 1-bromo-7-chloroheptane in THF is added to a solution of allylmagnesium bromide and a catalytic amount of copper(I) iodide in THF at -78 °C. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

  • Purification: The reaction is quenched with saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by distillation under reduced pressure.

Step 2b: Synthesis of 10-Iododec-1-ene

  • Materials: 10-chlorodec-1-ene, sodium iodide, acetone.

  • Procedure: A mixture of 10-chlorodec-1-ene and sodium iodide in acetone is heated at reflux for 24 hours.

  • Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the desired product.

Step 2c: Synthesis of Dec-9-en-1-ylcyclohexane

  • Materials: 10-iododec-1-ene, cyclohexylmagnesium bromide, copper(I) iodide, THF.

  • Procedure: A solution of 10-iododec-1-ene in THF is added to a solution of cyclohexylmagnesium bromide and a catalytic amount of copper(I) iodide in THF at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Purification: The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2d: Synthesis of 8-Cyclohexyloctanal

  • Materials: Dec-9-en-1-ylcyclohexane, osmium tetroxide, sodium periodate, THF, water.

  • Procedure: To a solution of dec-9-en-1-ylcyclohexane in a mixture of THF and water, a catalytic amount of osmium tetroxide is added, followed by the portion-wise addition of sodium periodate. The reaction mixture is stirred at room temperature for 4 hours.

  • Purification: The reaction is quenched with sodium sulfite solution. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the aldehyde.

Convergent Assembly and Final Synthesis

Step 3: Condensation of Isochroman-1,4-dione and 8-Cyclohexyloctanal

  • Materials: Isochroman-1,4-dione, 8-cyclohexyloctanal, piperidine, benzene.

  • Procedure: A solution of isochroman-1,4-dione, 8-cyclohexyloctanal, and a catalytic amount of piperidine in benzene is heated at reflux with a Dean-Stark trap for 6 hours.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 4: Rearrangement to this compound

  • Materials: 3-(8-Cyclohexyloctyl)isochroman-1,4-dione, sodium methoxide, methanol.

  • Procedure: To a solution of 3-(8-cyclohexyloctyl)isochroman-1,4-dione in methanol, a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature for 2 hours.

  • Purification: The reaction is acidified with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Visualizations

Convergent_Synthesis_of_this compound cluster_FragmentA Fragment A Synthesis cluster_FragmentB Fragment B Synthesis cluster_Assembly Convergent Assembly A1 2-Acetylbenzoic Acid A2 2-(2-Bromoacetyl)benzoic acid A1->A2 Bromination A3 Isochroman-1,4-dione (Fragment A) A2->A3 Cyclization C1 Condensation Product A3->C1 Condensation B1 1-Bromo-7-chloroheptane B2 10-Chlorodec-1-ene B1->B2 Allylation B3 10-Iododec-1-ene B2->B3 Finkelstein Reaction B4 Dec-9-en-1-ylcyclohexane B3->B4 Cyclohexylation B5 8-Cyclohexyloctanal (Fragment B) B4->B5 Oxidation B5->C1 C2 This compound C1->C2 Rearrangement

Caption: Convergent synthetic pathway for this compound.

Experimental_Workflow start Start fragA Synthesize Fragment A (Isochroman-1,4-dione) start->fragA fragB Synthesize Fragment B (8-Cyclohexyloctanal) start->fragB purifyA Purify Fragment A fragA->purifyA purifyB Purify Fragment B fragB->purifyB condensation Condense Fragments A and B purifyA->condensation purifyB->condensation purifyC Purify Condensation Product condensation->purifyC rearrangement Rearrangement to this compound purifyC->rearrangement purify_final Purify this compound rearrangement->purify_final end End purify_final->end

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Menoctone against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menoctone is a hydroxynaphthoquinone with demonstrated activity against multiple stages of the Plasmodium parasite, the causative agent of malaria. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against the erythrocytic stages of Plasmodium falciparum. The primary assays described are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay, both widely used for antimalarial drug screening. Additionally, this document summarizes the known efficacy of this compound and its mechanism of action.

Mechanism of Action

This compound shares a structural similarity with the antimalarial drug atovaquone and is understood to act via a similar mechanism. It targets the cytochrome bc1 complex of the mitochondrial electron transport chain in Plasmodium.[1][2] By binding to the quinol oxidation (Qo) site of cytochrome b, this compound inhibits mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. Resistance to this compound has been associated with mutations in the cytochrome b gene, specifically the M133I mutation, which is also observed in atovaquone resistance, indicating a shared binding site and mechanism of action.[1][2][3][4]

This compound's Proposed Mechanism of Action in P. falciparum cluster_0 Mitochondrial Respiration This compound This compound CytB Cytochrome b (in bc1 complex) This compound->CytB Inhibition Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->CytB ATP_Synthase ATP Synthase ETC->ATP_Synthase Membrane_Potential Mitochondrial Membrane Potential Collapse ETC->Membrane_Potential CytB->ETC Disruption ATP ATP Production ATP_Synthase->ATP Parasite_Death Parasite Death Membrane_Potential->Parasite_Death

Caption: this compound inhibits the parasite's mitochondrial electron transport chain.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against Plasmodium species.

CompoundParasite Strain/StageAssay TypeIC50 (nM)Notes
This compoundP. falciparum W2Not specified113W2 strain is resistant to chloroquine, pyrimethamine, and sulfadoxine.[3][4]
This compoundP. berghei liver stagesNot specified0.41Demonstrates high potency against the pre-erythrocytic stage.[3][4]
AtovaquoneP. falciparum (various)Various~1-5For comparison; a structurally similar drug.

Experimental Protocols

Two standard and reliable methods for assessing the in vitro efficacy of this compound against P. falciparum are provided below.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)

  • Human red blood cells (RBCs)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Drug Plate Preparation:

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.

    • Include drug-free wells (for 100% parasite growth) and wells with uninfected RBCs (background control).

  • Parasite Culture Addition:

    • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.

    • Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • Carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Express the results as a percentage of the fluorescence of the drug-free control wells.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I Assay Workflow start Start drug_plate Prepare Drug Dilution Plate start->drug_plate parasite_prep Prepare Synchronized Parasite Culture start->parasite_prep add_parasites Add Parasites to Drug Plate drug_plate->add_parasites parasite_prep->add_parasites incubate Incubate for 72 hours add_parasites->incubate lysis Lyse Cells and Add SYBR Green I incubate->lysis read_plate Read Fluorescence (Ex: 485nm, Em: 530nm) lysis->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the SYBR Green I-based cell viability assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The pLDH activity is proportional to the number of viable parasites.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium

  • Human RBCs

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactate, 0.03% Triton X-100

  • NBT/PES Solution: 1 mg/mL Nitro blue tetrazolium (NBT) and 0.1 mg/mL Phenazine ethosulfate (PES) in distilled water

  • Microplate reader (absorbance at 650 nm)

Protocol:

  • Drug Plate Preparation and Incubation:

    • Follow steps 1-3 of the SYBR Green I assay protocol.

  • Plate Freezing and Thawing:

    • After the 72-hour incubation, freeze the plate at -20°C to lyse the cells.

    • Thaw the plate at room temperature before proceeding.

  • pLDH Reaction:

    • Add 100 µL of Malstat reagent to each well.

    • Add 25 µL of the NBT/PES solution to each well.

    • Mix gently and incubate in the dark at room temperature for 30-60 minutes.

  • Absorbance Measurement:

    • Read the absorbance of each well at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (uninfected RBCs) from all readings.

    • Express the results as a percentage of the absorbance of the drug-free control wells.

    • Calculate the IC50 value as described for the SYBR Green I assay.

pLDH Assay Workflow start Start drug_plate Prepare Drug Dilution Plate start->drug_plate parasite_prep Prepare Synchronized Parasite Culture start->parasite_prep add_parasites Add Parasites to Drug Plate drug_plate->add_parasites parasite_prep->add_parasites incubate Incubate for 72 hours add_parasites->incubate freeze_thaw Freeze-Thaw to Lyse Cells incubate->freeze_thaw add_reagents Add Malstat and NBT/PES Reagents freeze_thaw->add_reagents read_plate Read Absorbance (650nm) add_reagents->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the pLDH-based cell viability assay.

Conclusion

The SYBR Green I and pLDH assays are robust and reproducible methods for determining the in vitro efficacy of this compound against P. falciparum. Given its potent activity against both erythrocytic and liver stages of Plasmodium, this compound represents an interesting compound for further antimalarial drug development. The provided protocols can be readily implemented in a standard laboratory setting to further characterize the activity of this compound and other novel antimalarial compounds.

References

Application Notes and Protocols for Menoctone in a Mouse Model of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing menoctone, a hydroxynaphthoquinone antimalarial agent, in a mouse model of malaria. Detailed protocols for in vivo efficacy studies, generation of resistant parasite lines, and in vitro susceptibility assays are provided, along with summarized data and visualizations to facilitate experimental design and interpretation.

Introduction and Mechanism of Action

This compound is a potent antimalarial compound effective against both the liver (exoerythrocytic) and blood (erythrocytic) stages of Plasmodium parasites.[1][2] Its structural similarity to atovaquone suggests a similar mechanism of action.[1] this compound targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][3] Specifically, it is believed to bind to the quinol oxidation (Qo) site of cytochrome b, inhibiting electron transport and collapsing the mitochondrial membrane potential.[1][3] This disruption of mitochondrial function is lethal to the parasite.

Resistance to this compound, as with atovaquone, has been linked to point mutations in the cytochrome b gene (cytb). The most frequently observed mutation is M133I, which confers cross-resistance between this compound and atovaquone.[1][2]

Signaling Pathway: this compound Inhibition of the Mitochondrial Electron Transport Chain

Menoctone_Mechanism cluster_Mito Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) DHOD DHOD UQ_pool Ubiquinone Pool (Q) DHOD->UQ_pool e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ_pool e- UQH2_pool Ubiquinol Pool (QH2) UQ_pool->UQH2_pool Reduction Qo_site Qo Site (Ubiquinol Oxidation) UQH2_pool->Qo_site e- Cyt_b Cytochrome b ISP Iron-Sulfur Protein (Rieske) Qo_site->ISP e- Qi_site Qi Site (Ubiquinone Reduction) Qi_site->UQ_pool e- Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 e- Cyt_c->ComplexIV e- H2O H₂O This compound This compound This compound->Qo_site Inhibits

Caption: this compound inhibits the mitochondrial electron transport chain at the Qo site of Complex III.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Plasmodium parasites.

Table 1: In Vitro Efficacy of this compound

Parasite SpeciesStrainParameterValueReference
P. falciparumW2IC₅₀113 nM[1]
P. berghei-IC₅₀ (Liver Stage)0.41 nM[1][2]

Table 2: In Vivo Efficacy of this compound against P. berghei

StrainParameterDosage (mg/kg)EfficacyReference
NED₅₀0.7-[1]
NED₉₀1.5-[1]
ANKA-3, 30, 300Dose-dependent reduction in parasitemia[1]

Table 3: In Vivo Efficacy of this compound and Atovaquone against Sensitive and Resistant P. berghei

CompoundParasite StrainDoses (mg/kg)OutcomeReference
This compoundP. berghei luc ANKA (Sensitive)3, 30, 300Low survival, did not prevent recrudescence[1]
This compoundP. berghei MEN-R (Resistant)3, 30, 300No protection[1]
AtovaquoneP. berghei luc ANKA (Sensitive)1, 3, 10Almost complete protection[1]
AtovaquoneP. berghei MEN-R (Resistant)1, 3, 10Reduced efficacy, did not prevent recrudescence at highest dose[1]

Experimental Protocols

In Vivo Efficacy Assessment in a P. berghei Mouse Model (Thompson Test)

This protocol describes a standard method for evaluating the efficacy of this compound against the blood stages of P. berghei.

Materials:

  • Mice: Female BALB/c or Swiss Webster mice (6-8 weeks old).

  • Parasite: Plasmodium berghei ANKA strain (a luciferase-expressing line such as P. berghei luc ANKA can be used for bioluminescence imaging).

  • This compound: Solubilized in polyethylene glycol 400 (PEG 400).[1]

  • Vehicle Control: Polyethylene glycol 400 (PEG 400).[1]

  • Positive Control: Atovaquone in PEG 400.

  • Equipment: Oral gavage needles, syringes, microscope, Giemsa stain, equipment for bioluminescence imaging (if using a luciferase-expressing parasite line).

Protocol:

  • Parasite Inoculation:

    • Infect mice intravenously (i.v.) or intraperitoneally (i.p.) with 2 x 10⁶ parasitized red blood cells (pRBCs) from a donor mouse with a rising parasitemia.

  • Monitoring Parasitemia:

    • Beginning on day 3 post-infection, prepare thin blood smears from tail blood.

    • Stain smears with Giemsa and determine the percentage of pRBCs by light microscopy.

    • Continue monitoring until parasitemia reaches approximately 1%.

  • Drug Administration:

    • Randomly assign mice to treatment groups (vehicle control, this compound at various doses, positive control). A typical this compound dosing range is 3, 30, and 300 mg/kg.[1]

    • Administer the assigned treatment once daily for 3 consecutive days via oral gavage (100 µL per mouse).[1]

  • Efficacy Evaluation:

    • Continue to monitor parasitemia on specified days (e.g., days 9, 12, 15, etc.) to observe the reduction in parasite load and any subsequent recrudescence.[1]

    • If using a luciferase-expressing parasite line, bioluminescence imaging can be performed to quantify parasite load.

    • Monitor mouse survival daily for up to 30 days.

    • Endpoints for efficacy include the percentage reduction in parasitemia compared to the vehicle control group and the cure rate (survival to the end of the study without detectable parasitemia).[1]

InVivo_Efficacy_Workflow start Start inoculate Inoculate Mice with P. berghei (2x10^6 pRBCs) start->inoculate monitor1 Monitor Parasitemia (Daily Blood Smears) inoculate->monitor1 parasitemia_check Parasitemia ~1%? monitor1->parasitemia_check parasitemia_check->monitor1 No treatment Administer Drug/Vehicle (Oral Gavage, Once Daily for 3 Days) parasitemia_check->treatment Yes monitor2 Monitor Parasitemia and Survival (Up to 30 Days) treatment->monitor2 data_analysis Analyze Data: - % Parasitemia Reduction - Cure Rate - Survival monitor2->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

Generation of this compound-Resistant P. berghei In Vivo

This protocol outlines a method for selecting this compound-resistant parasites through continuous drug pressure.

Materials:

  • Same as for the in vivo efficacy protocol.

Protocol:

  • Initial Infection and Treatment:

    • Infect a group of mice with P. berghei as described above.

    • Once parasitemia is patent, treat with a single, sub-curative dose of this compound (e.g., 3 mg/kg).[1]

  • Passage of Recrudescent Parasites:

    • Monitor for recrudescence. When parasitemia reappears, collect blood and sub-inoculate it into naive mice.

  • Stepwise Increase in Drug Pressure:

    • Once parasitemia is established in the new cohort of mice, treat them with a higher single dose of this compound (e.g., 30 mg/kg).[1]

  • Repeat and Isolate Resistant Line:

    • Repeat the process of passaging recrudescent parasites and increasing the this compound dose (e.g., to 300 mg/kg).[1]

    • Parasites that continue to grow despite treatment with a high dose of this compound are considered resistant.

  • Confirmation of Resistance:

    • Confirm the resistant phenotype using the in vivo efficacy protocol described in section 3.1.

    • Sequence the cytb gene of the resistant parasites to identify mutations (e.g., M133I).

Resistance_Selection_Workflow start Start infect Infect Mice with Sensitive P. berghei start->infect treat1 Treat with Low-Dose This compound (3 mg/kg) infect->treat1 recrudescence1 Monitor for Recrudescence treat1->recrudescence1 passage1 Passage Recrudescent Parasites to Naive Mice recrudescence1->passage1 treat2 Treat with Medium-Dose This compound (30 mg/kg) passage1->treat2 recrudescence2 Monitor for Recrudescence treat2->recrudescence2 passage2 Passage Recrudescent Parasites to Naive Mice recrudescence2->passage2 treat3 Treat with High-Dose This compound (300 mg/kg) passage2->treat3 growth_check Parasite Growth? treat3->growth_check growth_check->passage2 No isolate Isolate this compound- Resistant Line (MEN-R) growth_check->isolate Yes confirm Confirm Resistance: - In Vivo Efficacy Test - cytb Sequencing isolate->confirm end End confirm->end

Caption: Workflow for generating this compound-resistant P. berghei.

In Vitro this compound Susceptibility Assay for P. falciparum (SYBR Green I Method)

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against erythrocytic stages of P. falciparum.

Materials:

  • Parasite: P. falciparum strain (e.g., W2, 3D7) cultured in human erythrocytes.

  • Culture Medium: RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and human serum or Albumax II.

  • This compound Stock Solution: Dissolved in DMSO.

  • 96-well Plates: Black, clear-bottom plates.

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye.

  • Incubator: 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Fluorescence Plate Reader: Excitation at ~485 nm and emission at ~530 nm.

Protocol:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage.

    • Adjust the parasitemia to 0.5% and the hematocrit to 2.5% in culture medium.

  • Incubation:

    • Add the parasite suspension to the drug-coated plate.

    • Incubate for 72 hours under the specified gas conditions at 37°C.

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cell controls.

    • Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for studying the mitochondrial electron transport chain in Plasmodium and for preclinical evaluation of antimalarial compounds. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in mouse models of malaria, including assessing its efficacy, investigating mechanisms of resistance, and performing in vitro susceptibility testing. Careful adherence to these standardized methods will ensure the generation of robust and reproducible data in the pursuit of novel antimalarial therapies.

References

Application Notes and Protocols: Quantitative Assessment of Menoctone's Antimalarial Activity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo quantitative assessment of Menoctone's antimalarial activity. This compound, a hydroxynaphthoquinone, has demonstrated significant efficacy against both the liver and blood stages of Plasmodium parasites. This document outlines its mechanism of action, quantitative efficacy data, and standardized protocols for its evaluation in a research setting.

Introduction

This compound is a potent antimalarial compound that shares a similar core scaffold with atovaquone. It has been shown to be effective against both erythrocytic and pre-erythrocytic stages of malaria parasites.[1] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain, a critical pathway for parasite survival.[1] This document details the necessary procedures to quantitatively assess its efficacy in vivo using rodent malaria models, a crucial step in preclinical drug development.

Mechanism of Action

This compound targets the quinol oxidation (Qo) site of cytochrome b, which is a key component of Complex III (the cytochrome bc1 complex) in the mitochondrial electron transport chain of Plasmodium.[1] This inhibition disrupts mitochondrial respiration, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. Resistance to this compound has been linked to mutations in the cytochrome b gene, specifically the M133I mutation, which is also associated with atovaquone resistance, indicating a shared binding site and mechanism of action.[1][2]

Menoctone_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complex III) CytB Cytochrome b (Qo site) Mito_Membrane Mitochondrial Membrane Potential ETC->Mito_Membrane Maintains CytB->Mito_Membrane Disrupts ATP_Prod ATP Production Parasite_Survival Parasite_Survival Mito_Membrane->ATP_Prod Drives Parasite_Death Parasite Death Mito_Membrane->Parasite_Death Leads to This compound This compound This compound->CytB Inhibits

This compound's inhibitory action on the parasite's mitochondrial electron transport chain.

Quantitative In Vivo Efficacy Data

The following tables summarize the quantitative data on this compound's efficacy against various Plasmodium species and life cycle stages.

Table 1: In Vivo Efficacy of this compound against Plasmodium berghei

ParameterStrainValue (mg/kg)Reference
ED50N0.7[1]
ED90N1.5[1]

Table 2: In Vitro Activity of this compound

ParameterSpecies / StrainValue (nM)Reference
IC50 (Liver Stage)P. berghei0.41[2][3][4]
IC50 (Erythrocytic Stage)P. falciparum (W2)113[1][2][3][4]

Table 3: Causal Prophylactic Efficacy of this compound

SpeciesEffective Dose (mg/kg)Reference
Plasmodium yoelii nigeriensis1 - 3[1]

Experimental Protocols

In Vivo Antimalarial Efficacy Assessment (4-Day Suppressive Test)

This protocol, commonly known as the Peter's Test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds against the erythrocytic stages of rodent malaria parasites.

Objective: To determine the effective dose (ED50 and ED90) of this compound required to suppress parasitemia in infected mice.

Materials:

  • Rodent malaria parasite (e.g., Plasmodium berghei ANKA strain)

  • Laboratory mice (e.g., BALB/c or NMRI, female, 6-8 weeks old)

  • This compound

  • Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Standard antimalarial drug for positive control (e.g., Chloroquine, Atovaquone)

  • Giemsa stain

  • Microscope with oil immersion lens

  • Syringes and needles for infection and drug administration

Procedure:

  • Parasite Inoculation:

    • On Day 0, infect mice intravenously (IV) or intraperitoneally (IP) with 1x10^5 to 1x10^7 parasitized red blood cells obtained from a donor mouse with a rising parasitemia.

  • Drug Administration:

    • Randomly assign mice into experimental groups (typically 5 mice per group): vehicle control, positive control, and various this compound dose groups.

    • Starting 2-4 hours post-infection (Day 0), administer the first dose of this compound or control compounds orally (PO) or subcutaneously (SC).

    • Continue daily drug administration for four consecutive days (Day 0, 1, 2, and 3).

  • Monitoring Parasitemia:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa.

    • Determine the percentage of parasitemia by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression for each this compound dose group relative to the vehicle control group using the following formula: % Suppression = [(Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control] x 100

    • Calculate the ED50 and ED90 values by non-linear regression analysis of the dose-response data.

in_vivo_workflow start Start day0_infect Day 0: Infect Mice with P. berghei start->day0_infect group_mice Randomize Mice into Treatment Groups day0_infect->group_mice day0_treat Day 0-3: Daily Drug Administration (this compound, Vehicle, Control) group_mice->day0_treat day4_smear Day 4: Prepare Blood Smears day0_treat->day4_smear stain_smear Giemsa Staining day4_smear->stain_smear microscopy Determine Parasitemia (Microscopy) stain_smear->microscopy data_analysis Data Analysis: % Suppression, ED50, ED90 microscopy->data_analysis end End data_analysis->end

Workflow for the 4-day suppressive test to assess this compound's in vivo efficacy.
Generation of this compound-Resistant Parasites

Objective: To select for and characterize this compound-resistant Plasmodium parasites in vivo.

Procedure:

  • Initial Drug Pressure:

    • Infect a group of mice with the wild-type parasite strain.

    • Treat the mice with a suboptimal dose of this compound (e.g., the ED50 or ED90 dose).

  • Monitoring for Recrudescence:

    • Monitor the parasitemia daily. While the initial infection may be suppressed, resistant parasites may survive and lead to a delayed increase in parasitemia (recrudescence).

  • Serial Passage:

    • Once recrudescence is observed, collect blood from these mice and passage it into a new group of naive mice.

    • Treat this new group of mice with a higher dose of this compound.

  • Increasing Drug Pressure:

    • Repeat the process of serial passage and treatment with incrementally increasing doses of this compound.[1] This will select for parasites with a stable resistance phenotype.

  • Confirmation of Resistance:

    • Once a parasite line can grow in the presence of a high dose of this compound (e.g., 10-100 times the initial ED90), confirm the resistance by performing a standard 4-day suppressive test and comparing the ED50/ED90 values to the parental sensitive strain.

    • Sequence the cytochrome b gene of the resistant parasites to identify potential mutations, such as M133I.[1]

Conclusion

This compound is a highly potent antimalarial compound with a mechanism of action that is well-characterized. The protocols outlined in this document provide a standardized framework for the in vivo quantitative assessment of its efficacy and for the study of resistance mechanisms. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of new antimalarial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Menoctone Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Menoctone resistance in Plasmodium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing higher than expected IC50 values for this compound against our wild-type Plasmodium falciparum strain. What could be the issue?

A1: High IC50 values for this compound against susceptible parasite lines can arise from several factors. Here is a troubleshooting guide to help you identify the potential cause:

  • Reagent Integrity:

    • This compound Stock Solution: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.

    • Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects parasite viability.

  • Assay Conditions:

    • Parasite Synchronization: Inconsistent synchronization of parasite cultures can lead to variability in IC50 values. Ensure a high degree of synchronicity, preferably at the ring stage, before initiating the assay.[1]

    • Inoculum Density: A high initial parasitemia can lead to a rapid depletion of nutrients and an accumulation of toxic waste products, potentially masking the effect of the drug. Maintain a consistent and appropriate starting parasitemia (e.g., 0.5-1%).

    • Culture Medium: Ensure the culture medium is fresh and properly constituted. Variations in media components can affect parasite growth and drug susceptibility.

  • Parasite Line Integrity:

    • Contamination: Check your parasite cultures for any microbial contamination, which can interfere with the assay.

    • Spontaneous Resistance: Although rare, spontaneous mutations conferring low-level resistance could have arisen in your culture. It is advisable to periodically re-start cultures from frozen stocks.

Q2: How can we select for this compound-resistant Plasmodium falciparum in our laboratory to study resistance mechanisms?

A2: Inducing this compound resistance in vitro is a critical step for studying resistance mechanisms. This typically involves continuous drug pressure on a parasite culture.

Experimental Workflow for In Vitro Resistance Selection

G start Start with a clonal population of This compound-sensitive P. falciparum culture Culture parasites to a high parasitemia (e.g., 10^8 parasites) start->culture pressure Apply continuous this compound pressure (e.g., at a concentration close to the IC90) culture->pressure monitor Monitor parasitemia daily by Giemsa-stained blood smears pressure->monitor repopulate Allow parasites to repopulate after initial crash monitor->repopulate Parasitemia recovers increase_pressure Gradually increase this compound concentration as parasites adapt repopulate->increase_pressure increase_pressure->monitor clone Clone resistant parasites by limiting dilution increase_pressure->clone Stable resistance achieved characterize Characterize resistant clones: - Determine IC50 - Sequence the cytochrome b gene clone->characterize

Caption: Workflow for in vitro selection of this compound-resistant P. falciparum.

For a detailed methodology, refer to the "Experimental Protocols" section below.

Q3: Our this compound-resistant parasites show cross-resistance to atovaquone. What is the underlying mechanism?

A3: Cross-resistance between this compound and atovaquone is expected and has been documented.[2][3][4] The primary mechanism is a point mutation in the cytochrome b gene (cytb), a key component of the mitochondrial cytochrome bc1 complex (Complex III).

  • Mechanism of Action: Both this compound and atovaquone are ubiquinone analogs that bind to the Qo site of cytochrome b, inhibiting the electron transport chain.[2] This disrupts mitochondrial function, which is essential for pyrimidine biosynthesis in the parasite.

  • Resistance Mutation: A common mutation conferring resistance to both drugs is the M133I substitution in cytochrome b.[2][3][4] This mutation alters the drug-binding pocket, reducing the affinity of both this compound and atovaquone.

Signaling Pathway of this compound Action and Resistance

G cluster_0 Mitochondrial Electron Transport Chain UQ Ubiquinone Pool ComplexIII Cytochrome bc1 Complex (Complex III) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC Resistance Drug Resistance ComplexIII->Resistance ComplexIV Complex IV CytC->ComplexIV Oxygen O2 ComplexIV->Oxygen Water H2O Oxygen->Water This compound This compound This compound->ComplexIII Inhibits M133I M133I Mutation in Cytochrome b M133I->ComplexIII Alters binding site M133I->Resistance

Caption: this compound inhibits the cytochrome bc1 complex, while the M133I mutation confers resistance.

Q4: How can we overcome this compound resistance in our experiments?

A4: Overcoming this compound resistance often involves combination therapy. One promising strategy is to co-administer this compound with an inhibitor of the parasite's alternative oxidase (AOX) pathway.

  • Plasmodium's Branched Respiratory Chain: Plasmodium possesses a branched electron transport chain. When the primary cytochrome pathway is blocked by this compound, the parasite can partially rely on the AOX pathway for electron transport, allowing it to survive.[5][6][7][8]

  • Synergistic Inhibition: By simultaneously inhibiting both the cytochrome bc1 complex with this compound and the AOX pathway with an inhibitor like salicylhydroxamic acid (SHAM), you can create a synergistic effect that is lethal to the parasite, even to this compound-resistant strains.[6][7][8]

Logical Relationship for Overcoming Resistance

G This compound This compound Cyt_bc1 Cytochrome bc1 Complex This compound->Cyt_bc1 Inhibits Parasite_Death Parasite Death This compound->Parasite_Death Synergistic killing Parasite_Survival Parasite Survival Cyt_bc1->Parasite_Survival Essential for AOX_Inhibitor AOX Inhibitor (e.g., SHAM) AOX Alternative Oxidase AOX_Inhibitor->AOX Inhibits AOX_Inhibitor->Parasite_Death Synergistic killing AOX->Parasite_Survival Bypass pathway for

Caption: Co-inhibition of the cytochrome bc1 complex and alternative oxidase leads to parasite death.

Data Presentation

Table 1: In Vitro Potency of this compound and Atovaquone against Plasmodium Species

CompoundPlasmodium SpeciesStageIC50 (nM)Reference(s)
This compoundP. falciparum (W2)Erythrocytic113[2]
This compoundP. bergheiLiver0.41[2]
AtovaquoneP. falciparum (sensitive)Erythrocytic~1-5[5]
AtovaquoneP. bergheiLiver~1.2[2]

Table 2: Fold Resistance of this compound-Resistant P. falciparum Lines

Parasite LineResistance Inducing DrugMutation in cytbFold Increase in IC50 vs. Wild-TypeReference(s)
This compound-Resistant P. falciparumThis compoundM133I>100[2]
Atovaquone-Resistant P. falciparumAtovaquoneY268S/C/N>3000

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Plasmodium falciparum

Objective: To generate this compound-resistant P. falciparum parasites for downstream characterization.

Materials:

  • Clonal this compound-sensitive P. falciparum strain (e.g., 3D7)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 2 mM sodium bicarbonate)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well plates and culture flasks

  • Giemsa stain

Methodology:

  • Initiate a culture of this compound-sensitive P. falciparum and expand to a large volume (e.g., 10^8 parasites).

  • Expose the parasite culture to a constant concentration of this compound, starting at the IC90 value determined for the parent line.[9]

  • Maintain the culture under drug pressure, changing the medium daily.

  • Monitor the parasitemia daily by preparing Giemsa-stained thin blood smears. A significant drop in parasitemia is expected initially.

  • Continue incubation, replacing the medium and drug every 48 hours, until parasites reappear and the culture recovers.

  • Once the parasites have adapted and are growing steadily at the initial this compound concentration, gradually increase the drug concentration in a stepwise manner.

  • After stable growth is achieved at a high this compound concentration (e.g., >100-fold the initial IC50), clone the resistant parasites by limiting dilution.

  • Expand the resistant clones and determine their IC50 for this compound and atovaquone to confirm the resistance phenotype.

  • Isolate genomic DNA from the resistant clones and sequence the cytb gene to identify resistance-conferring mutations.

Protocol 2: Checkerboard Assay for this compound and an Alternative Oxidase Inhibitor (e.g., SHAM)

Objective: To assess the synergistic, additive, or antagonistic interaction between this compound and an AOX inhibitor.

Materials:

  • Synchronized ring-stage P. falciparum culture (wild-type or this compound-resistant)

  • Complete culture medium

  • Human erythrocytes

  • This compound and SHAM stock solutions (in DMSO)

  • 96-well microtiter plates

  • SYBR Green I or other DNA intercalating dye for growth measurement

Methodology:

  • Prepare serial dilutions of this compound and SHAM in complete culture medium in a 96-well plate. This compound is typically diluted along the x-axis, and SHAM along the y-axis. Include wells with each drug alone and drug-free controls.

  • Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

  • Determine the Fractional Inhibitory Concentration (FIC) for each combination:

    • FICthis compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

    • FICSHAM = (IC50 of SHAM in combination) / (IC50 of SHAM alone)

  • Calculate the FIC Index (FICI): FICI = FICthis compound + FICSHAM.

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Protocol 3: Cytochrome bc1 Complex Activity Assay

Objective: To measure the enzymatic activity of the cytochrome bc1 complex in isolated Plasmodium mitochondria and assess the inhibitory effect of this compound.

Materials:

  • Isolated P. falciparum mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, with EDTA)

  • Decylubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • This compound

  • Spectrophotometer

Methodology:

  • Isolate mitochondria from a large culture of P. falciparum trophozoites using established protocols (e.g., nitrogen cavitation followed by differential centrifugation).

  • Determine the protein concentration of the mitochondrial preparation.

  • In a cuvette, add the assay buffer, cytochrome c, and the mitochondrial preparation.

  • To test for inhibition, pre-incubate the mitochondrial preparation with varying concentrations of this compound for a defined period.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of reaction from the linear phase of the absorbance curve.

  • Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the this compound concentration.

References

Technical Support Center: Improving the Curative Activity of Menoctone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menoctone. Our goal is to help you overcome challenges related to its low curative activity observed in some clinical settings and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, a hydroxynaphthoquinone, is an antimalarial compound.[1][2] It functions by inhibiting the mitochondrial electron transport chain (mETC) in Plasmodium parasites, specifically by targeting the cytochrome bc1 complex (Complex III).[1] This disruption of electron transport collapses the mitochondrial membrane potential, ultimately leading to parasite death. Its mechanism is analogous to that of the well-characterized antimalarial drug, atovaquone.

Q2: Why does this compound exhibit low curative activity in some clinical settings despite high in vitro potency?

A2: The primary reason for the reduced clinical efficacy of this compound is the rapid development of drug resistance.[1] This resistance is predominantly caused by single point mutations in the parasite's cytochrome b gene (cytb), a key component of the mETC. Additionally, this compound is a hydrophobic compound, which can lead to poor oral bioavailability, meaning that it may not be absorbed effectively in the body to reach therapeutic concentrations.

Q3: What is the most common mutation associated with this compound resistance?

A3: The most frequently observed mutation conferring resistance to this compound is a substitution at codon 133 of the cytb gene, resulting in a change from methionine to isoleucine (M133I).[1] This same mutation is also known to cause resistance to atovaquone, leading to cross-resistance between the two drugs.[1]

Q4: Can this compound resistance be transmitted?

A4: Yes, studies have shown that this compound-resistant parasites, specifically those carrying the M133I mutation in cytochrome b, can be transmitted from a mammalian host to mosquitoes and then back to another mammalian host.[1]

Troubleshooting Guides

Issue 1: High IC50 values or suspected resistance in in vitro cultures.

Possible Cause 1: Pre-existing resistant parasites in the culture.

  • Troubleshooting:

    • Sequence the Cytochrome b Gene: Before initiating long-term experiments, sequence the cytb gene of your Plasmodium falciparum strain to check for baseline mutations, particularly at codons 133 and 268.

    • Use a Clonal Population: Whenever possible, start your experiments with a clonal parasite population to ensure genetic homogeneity.

Possible Cause 2: Spontaneous development of resistance during the experiment.

  • Troubleshooting:

    • Limit Drug Pressure Duration: Continuous, long-term exposure to sub-lethal concentrations of this compound can select for resistant parasites. Use intermittent drug pressure or shorter exposure times if your experimental design allows.

    • Monitor IC50 Regularly: Perform regular in vitro drug susceptibility assays to monitor for any shifts in the IC50 value over time. A significant increase may indicate the emergence of resistance.

Issue 2: Poor efficacy of this compound in animal models despite promising in vitro data.

Possible Cause 1: Poor oral bioavailability.

  • Troubleshooting:

    • Alternative Routes of Administration: Consider intravenous or intramuscular administration to bypass issues of oral absorption.[1]

    • Formulation Strategies:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a SEDDS to improve its solubility and absorption in the gastrointestinal tract.

      • Spray-Dried Dispersions (SDD): Create an amorphous solid dispersion of this compound with a polymer carrier to enhance its dissolution rate.

Possible Cause 2: Rapid in vivo selection of resistant parasites.

  • Troubleshooting:

    • Combination Therapy: Co-administer this compound with another antimalarial that has a different mechanism of action. A partner drug can help to eliminate parasites that may be resistant to this compound. Proguanil is a common partner for atovaquone and could be a candidate for this compound.

    • Monitor Parasite Genotype: At the end of the in vivo study, and especially in cases of treatment failure, isolate parasite DNA and sequence the cytb gene to check for the emergence of resistance mutations.

Data Presentation

Table 1: In Vitro Potency of this compound Against Plasmodium Species

Parasite SpeciesStageIC50 (nM)Reference Strain
P. falciparumErythrocytic113W2
P. bergheiLiver0.41ANKA

Data sourced from Blake et al., 2017.[1]

Table 2: Efficacy of Atovaquone-Proguanil in Clinical Trials for Uncomplicated P. falciparum Malaria (as a proxy for potential this compound combination therapy)

Treatment GroupNumber of ParticipantsPCR-Adjusted Cure Rate (Day 28)Recrudescence RateReference
Atovaquone-Proguanil6096.7%3.3%Cochrane Review, 2021[3]
Atovaquone-Proguanil20899.5%0.5%Cochrane Review, 2021[3]
Atovaquone-Proguanil + Artesunate375100%0%Cochrane Review, 2021[3]
Mefloquine7986%14%Looareesuwan et al., 1999[4]

Table 3: Prevalence of Cytochrome b Mutations in Clinical Isolates from Africa

MutationNumber of Isolates with MutationTotal Isolates ScreenedPrevalenceReference
Any cytb mutation121358.9%Berry et al., 2006[5][6]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I Method)

This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[7][8]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • 96-well black, sterile microplates

  • This compound stock solution (in DMSO)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Procedure:

  • Prepare Drug Plate:

    • Serially dilute the this compound stock solution in complete medium to achieve a range of final concentrations.

    • Add 100 µL of each drug dilution to duplicate wells of the 96-well plate.

    • Include drug-free wells (negative control) and wells with a known potent antimalarial (positive control).

  • Prepare Parasite Suspension:

    • Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.

  • Incubation:

    • Add 100 µL of the parasite suspension to each well of the drug plate.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the drug-free wells.

    • Plot the fluorescence intensity against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Selection of this compound-Resistant Parasites

This protocol is based on methods for selecting for drug resistance in P. falciparum.[9][10][11]

Materials:

  • High-density P. falciparum culture (e.g., 10^8 - 10^9 parasites)

  • Complete parasite culture medium

  • This compound

  • Culture flasks

Procedure:

  • Initial Drug Pressure:

    • Expose a high-density parasite culture to a constant concentration of this compound (e.g., 3-5 times the IC50).

    • Maintain the culture with daily media changes containing fresh drug.

  • Monitoring for Recrudescence:

    • Monitor the culture for the reappearance of viable parasites by light microscopy of Giemsa-stained blood smears. This may take several weeks.

  • Drug Removal and Recovery:

    • Once parasites are no longer detectable, remove the drug pressure and continue to culture in drug-free medium.

    • Allow the parasite population to recover.

  • Increasing Drug Pressure (Optional):

    • Once the parasite population has recovered, re-apply drug pressure, potentially at a higher concentration, to select for more highly resistant parasites.

  • Cloning and Characterization:

    • Once a stable resistant line is established, clone the parasites by limiting dilution.

    • Characterize the phenotype of the resistant clones by determining their IC50 for this compound and other related drugs (e.g., atovaquone).

    • Sequence the cytb gene to identify mutations associated with resistance.

Visualizations

Menoctone_Mechanism_of_Action This compound's Mechanism of Action in Plasmodium cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Consequences of Inhibition Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone Pool Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Disruption Disruption of Electron Flow Complex_IV Complex IV (Cytochrome c Oxidase) UQ->Complex_III e- Cyt_c->Complex_IV e- This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits Collapse Collapse of Mitochondrial Membrane Potential Disruption->Collapse Death Parasite Death Collapse->Death Resistance_Development_Workflow Workflow for Investigating this compound Resistance start Start with Susceptible Parasite Culture drug_pressure Apply Continuous or Intermittent this compound Pressure start->drug_pressure monitor Monitor for Recrudescence (Microscopy) drug_pressure->monitor resistant_line Establish Stable Resistant Parasite Line monitor->resistant_line cloning Clone Resistant Parasites (Limiting Dilution) resistant_line->cloning phenotype Phenotypic Characterization (IC50 Determination) cloning->phenotype genotype Genotypic Characterization (cytb Sequencing) cloning->genotype end Identify Resistance Mechanism phenotype->end genotype->end Troubleshooting_Logic Troubleshooting Low this compound Efficacy start Low this compound Efficacy Observed is_in_vitro In Vitro Experiment? start->is_in_vitro check_resistance Check for Resistance: - Sequence cytb - Monitor IC50 is_in_vitro->check_resistance Yes poor_bioavailability Consider Poor Bioavailability: - Change Administration Route - Improve Formulation (SEDDS/SDD) is_in_vitro->poor_bioavailability No (In Vivo) in_vivo_resistance Consider In Vivo Resistance: - Use Combination Therapy - Sequence cytb Post-Treatment poor_bioavailability->in_vivo_resistance

References

Technical Support Center: Chemical Synthesis of Menoctone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Menoctone and related 2-hydroxy-3-alkyl-1,4-naphthoquinones.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and related 2-hydroxy-3-alkyl-1,4-naphthoquinones?

A1: Historically, the synthesis of this compound involved complex procedures with costly raw materials and harsh reaction conditions, often resulting in low yields.[1] A more recent, convergent synthetic method has been developed that is more facile, requires fewer steps, produces better yields, and utilizes less expensive reagents.[1] Common synthetic strategies for this class of compounds include:

  • Radical Alkylation: This method involves the alkylation of a 2-hydroxy-1,4-naphthoquinone using a diacyl peroxide. However, yields can be variable.[2]

  • Reductive Alkylation: A three-component reaction involving an aldehyde, 2-hydroxy-1,4-naphthoquinone, and a reducing agent, often catalyzed by an organocatalyst like L-proline. This method can offer improved yields over radical alkylation.[2]

  • Friedel-Crafts Acylation/Alkylation: This classic approach can be used to introduce the side chain onto the naphthoquinone core. However, it is prone to challenges such as carbocation rearrangements and polyalkylation, and requires strictly anhydrous conditions.[3][4][5][6]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Reaction Yields: Particularly in older synthetic routes, achieving high yields can be difficult. The newer convergent synthesis is reported to provide better yields.[1]

  • Side Reactions: Friedel-Crafts reactions, for instance, can lead to unwanted byproducts due to rearrangements and multiple additions to the aromatic ring.[4][5][6]

  • Purification Difficulties: this compound and its analogues are often highly polar compounds. This polarity can cause them to strongly adsorb to silica gel, making purification by standard column chromatography challenging.[7]

  • Impurity Formation: As with any multi-step synthesis, the formation of impurities from starting materials, intermediates, or side reactions is a common issue that requires careful control and purification.[8]

Q3: How can I purify this compound effectively?

A3: Due to the high polarity of this compound, classical silica gel column chromatography may not be effective as the compound can be irreversibly adsorbed.[7] A recommended alternative is gel filtration chromatography using Sephadex LH-20 with methanol as the eluent.[7] Recrystallization from an appropriate solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded reagents. 2. Non-optimal reaction conditions (temperature, time, solvent). 3. Presence of moisture, especially in Friedel-Crafts reactions.[3] 4. Incorrect stoichiometry of reactants.1. Use fresh, high-purity reagents. 2. Systematically optimize reaction conditions. Consider a Design of Experiments (DoE) approach. 3. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[3] 4. Carefully check the molar ratios of all reactants and catalysts.
Formation of Multiple Products/Side Reactions 1. In Friedel-Crafts reactions, carbocation rearrangements or polyalkylation can occur.[4][5] 2. For radical reactions, lack of selectivity can lead to a mixture of products. 3. Reaction temperature is too high, promoting side reactions.1. Consider using a milder Lewis acid or an alternative synthetic route like reductive alkylation.[2] 2. Optimize the concentration of the radical initiator and the reaction temperature. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in Product Isolation/Purification 1. Product is highly polar and adsorbs strongly to silica gel.[7] 2. Formation of an emulsion during aqueous workup.[3] 3. Product co-elutes with impurities.1. Use gel filtration chromatography (e.g., Sephadex LH-20) instead of silica gel chromatography.[7] 2. During workup, add a saturated NaCl solution to break the emulsion. For Friedel-Crafts reactions, quenching with dilute HCl and heating can help break up aluminum salts.[3] 3. Try a different solvent system for chromatography or consider derivatization of the impurity to alter its polarity.
Product Degradation 1. Sensitivity to air or light. 2. Instability in the presence of acid or base during workup or purification.1. Store the product under an inert atmosphere and protect it from light. 2. Use neutral conditions for workup and purification whenever possible.

Quantitative Data

Table 1: Comparison of Synthetic Routes for 2-Hydroxy-3-alkyl-1,4-naphthoquinones

Synthetic RouteKey ReagentsTypical Yield Range (%)Key AdvantagesKey Disadvantages
Convergent Synthesis (Newer Method for this compound) Isochroman-1,4-dione derivative, ChloroalkeneReported as "better yields"Facile, fewer steps, less expensive reagents.[1]Detailed public protocol is limited.
Radical Alkylation 2-hydroxy-1,4-naphthoquinone, Diacyl peroxide14 - 42%[2]Tolerant of some functional groups.Can have low yields and lack of selectivity.
Reductive Alkylation 2-hydroxy-1,4-naphthoquinone, Aldehyde, L-prolineCan be higher than radical alkylationMilder conditions, often good yields.[2]Requires synthesis of the corresponding aldehyde.
Friedel-Crafts Acylation Naphthoquinone derivative, Acyl halide, Lewis acidVariable, can be lowWell-established reaction.Prone to side reactions, requires harsh conditions.[4][5]

Experimental Protocols

General Protocol for Reductive Alkylation of 2-Hydroxy-1,4-naphthoquinone

This protocol is a generalized procedure based on methods for synthesizing this compound analogues and may require optimization for specific substrates.[2]

  • Preparation: To a flame-dried round-bottom flask equipped with a condenser, add the aldehyde (1.0 eq) dissolved in dichloromethane.

  • Addition of Reagents: Add 2-hydroxy-1,4-naphthoquinone (1.0 eq), diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester, 1.0 eq), and L-proline (0.05 eq).

  • Reaction: Reflux the solution for approximately 19 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product. If standard silica gel chromatography is ineffective, consider using gel filtration chromatography (Sephadex LH-20) with methanol as the eluent.[7]

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_workup Isolation & Purification cluster_final Final Product Naphthoquinone_Core 2-Hydroxy-1,4- naphthoquinone Reaction Reductive Alkylation or Friedel-Crafts Reaction Naphthoquinone_Core->Reaction Side_Chain_Precursor Aldehyde or Alkyl Halide Side_Chain_Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography (e.g., Gel Filtration) Workup->Purification This compound This compound Purification->this compound

Caption: Generalized synthetic workflow for this compound.

Troubleshooting_Tree Start Low or No Product? Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Yes Failure Consult further literature Start->Failure No Optimize_Conditions Are reaction conditions (temp, time) optimal? Check_Reagents->Optimize_Conditions Yes Check_Reagents->Failure No Anhydrous_Check Is the reaction anhydrous (if required)? Optimize_Conditions->Anhydrous_Check Yes Optimize_Conditions->Failure No Side_Products Multiple spots on TLC? Anhydrous_Check->Side_Products Yes Anhydrous_Check->Failure No Lower_Temp Lower reaction temperature Side_Products->Lower_Temp Yes Purification_Issue Difficulty in purification? Side_Products->Purification_Issue No Change_Route Consider alternative synthetic route Lower_Temp->Change_Route Change_Route->Purification_Issue Gel_Filtration Use Gel Filtration (Sephadex LH-20) Purification_Issue->Gel_Filtration Yes Success Successful Synthesis Purification_Issue->Success No Gel_Filtration->Success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Addressing Menoctone-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity induced by Menoctone in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 2-(8-Cyclohexyloctyl)-3-hydroxy-1,4-naphthoquinone, is a compound that has been investigated for its antimalarial properties. Its primary mechanism of action involves the inhibition of the mitochondrial respiratory chain at the level of the cytochrome bc1 complex (Complex III).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Q2: Why am I observing high levels of cytotoxicity in my cell-based assays when using this compound?

A2: this compound's inhibitory effect on the mitochondrial respiratory chain is a direct cause of cytotoxicity. By disrupting mitochondrial function, this compound can trigger a cascade of events including:

  • Decreased ATP Production: Cells are deprived of their primary energy source, leading to metabolic collapse.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons and the formation of superoxide and other ROS, causing oxidative stress and damage to cellular components.

  • Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis, leading to programmed cell death.[3][4]

Q3: My assay for cell viability (e.g., MTT assay) is showing a significant decrease in signal with this compound treatment. Is this solely due to cell death?

A3: Not necessarily. Assays like the MTT assay rely on mitochondrial reductase activity to produce a measurable signal. Since this compound directly inhibits mitochondrial function, a reduced MTT signal can be a composite readout of both cell death and metabolic impairment in the remaining viable cells.[5][6] Therefore, it is crucial to use complementary assays to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

Q4: Are there alternative cell viability assays that are less susceptible to interference from mitochondrial inhibitors like this compound?

A4: Yes, several alternative assays can provide a more accurate assessment of cell viability in the presence of mitochondrial inhibitors:

  • ATP Measurement Assays: These assays directly quantify intracellular ATP levels, providing a direct measure of metabolically active cells.[7]

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are active only in viable cells.[7]

  • Dye Exclusion Assays (e.g., Trypan Blue): These assays identify cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[7]

  • Real-Time Viability Assays: These assays use non-toxic reporters to continuously monitor cell viability over time.[7]

Troubleshooting Guides

Issue 1: High background or inconsistent results in MTT assays.
  • Possible Cause: Interference from this compound with mitochondrial reductases. Even at non-lethal concentrations, this compound can reduce the metabolic activity of viable cells, leading to a lower formazan production.

  • Troubleshooting Steps:

    • Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the concentration and duration of treatment that allows for the investigation of your primary endpoint without causing overwhelming cytotoxicity.

    • Use an Alternative Viability Assay: Switch to an assay that does not rely on mitochondrial reductase activity, such as an ATP-based assay or a protease-based assay.[7]

    • Include Proper Controls: Use a positive control for mitochondrial inhibition (e.g., rotenone or antimycin A) and a negative vehicle control to establish baseline metabolic activity.

Issue 2: Unexpected levels of apoptosis observed in experiments not directly studying cell death.
  • Possible Cause: this compound's mechanism of action inherently triggers the intrinsic apoptotic pathway through mitochondrial stress.

  • Troubleshooting Steps:

    • Co-treatment with Antioxidants: To mitigate the effects of ROS-induced apoptosis, consider co-incubating your cells with antioxidants.

      • N-Acetyl-L-cysteine (NAC): A precursor to glutathione that can help replenish intracellular antioxidant levels.

      • MitoQ: A mitochondria-targeted antioxidant that can specifically reduce mitochondrial oxidative stress.

    • Supplement with Alternative Metabolic Substrates: Bypassing the inhibited complex in the respiratory chain can help maintain cellular energy levels and reduce mitochondrial stress.

      • Succinate: Can donate electrons directly to Complex II, bypassing the this compound-inhibited Complex III.[8][9][10][11][12]

      • Pyruvate: Can be converted to acetyl-CoA and enter the TCA cycle, and also has antioxidant properties.[13][14][15]

      • Alpha-Ketoglutarate (AKG): An intermediate in the TCA cycle that can support mitochondrial function and reduce oxidative stress.[16][17][18][19][20]

Issue 3: Difficulty in interpreting data from multiple cell lines with varying sensitivity to this compound.
  • Possible Cause: Different cell lines have varying metabolic dependencies and antioxidant capacities, leading to differential sensitivity to mitochondrial inhibitors.

  • Troubleshooting Steps:

    • Determine IC50 Values for Each Cell Line: Perform a dose-response curve for each cell line to determine the half-maximal inhibitory concentration (IC50). This will allow for the normalization of treatment concentrations across different cell types.

    • Characterize the Metabolic Profile: If possible, assess the baseline mitochondrial respiration and glycolytic rates of your cell lines to understand their metabolic phenotype, which can explain differences in sensitivity.

Quantitative Data

Table 1: Reported Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayIC50 / EffectReference
HeLaCytotoxicityMarkedly increased cytotoxicity in glucose-deprived medium.[21]
Hep G2Cell ViabilityTime- and concentration-dependent loss of cell viability.
HepG2CytotoxicityNot cytotoxic.

Note: Data on this compound's cytotoxicity in a wide range of mammalian cell lines is limited in publicly available literature. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and relevant controls) for the desired duration. Include wells with medium only for background measurement.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the luminescent detection of caspase-3 and -7 activity, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls as required for your experiment.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 3: ATP-Based Cell Viability Assay

This protocol measures intracellular ATP levels as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls.

  • Reagent Addition: Add the ATP detection reagent (which typically contains a cell lysis agent and a luciferase/luciferin substrate) to each well.

  • Incubation: Incubate for a short period (typically 10-30 minutes) at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence, which is directly proportional to the ATP concentration.

Visualizations

Menoctone_Signaling_Pathway cluster_mito Mitochondrial Events This compound This compound ETC Electron Transport Chain (Complex III) This compound->ETC Inhibits Mito Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production ETC->ATP MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Activates Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound CheckAssay Is the assay dependent on mitochondrial function? (e.g., MTT) Start->CheckAssay AltAssay Use alternative viability assay (ATP, Protease, Dye Exclusion) CheckAssay->AltAssay Yes CheckROS Is ROS-induced apoptosis a confounding factor? CheckAssay->CheckROS No AltAssay->CheckROS AddAntioxidant Co-treat with antioxidants (e.g., NAC, MitoQ) CheckROS->AddAntioxidant Yes CheckEnergy Is energy depletion the primary cytotoxic mechanism? CheckROS->CheckEnergy No AddAntioxidant->CheckEnergy AddSubstrate Supplement with alternative metabolic substrates (Succinate, Pyruvate, AKG) CheckEnergy->AddSubstrate Yes Optimize Optimize this compound concentration and incubation time CheckEnergy->Optimize No AddSubstrate->Optimize End Proceed with Experiment Optimize->End

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Refinement of in vitro culture conditions for Menoctone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vitro culture conditions for experiments involving Menoctone.

Frequently Asked Questions (FAQs) and Troubleshooting

QuestionAnswer
1. What is the primary mechanism of action for this compound? This compound's primary mechanism of action is the inhibition of the mitochondrial electron transport chain. It specifically targets the quinol oxidation (Qo) site of cytochrome b, which is part of the cytochrome bc1 complex.[1] This inhibition disrupts mitochondrial respiration in susceptible organisms, such as Plasmodium species.
2. Which cell lines are suitable for this compound experiments? For antimalarial studies, Plasmodium falciparum (e.g., W2 strain) is used for assessing activity against erythrocytic stages.[1] For evaluating effects on liver stages, human hepatoma cell lines like HepG2 are commonly used in co-culture with Plasmodium berghei sporozoites.[1][2] The choice of cell line will ultimately depend on the specific research question.
3. What are the typical effective concentrations of this compound in vitro? The 50% inhibitory concentration (IC50) of this compound can vary depending on the parasite species and stage. For example, the IC50 against the erythrocytic stages of P. falciparum (W2 strain) has been reported to be 113 nM.[1][3] Against the liver stages of P. berghei in HepG2 cells, it is significantly more potent with a reported IC50 of 0.41 nM.[1][2][3]
4. My IC50 values for this compound are inconsistent. What could be the cause? Inconsistent IC50 values can arise from several factors: - Cell Density: Ensure a consistent and optimal cell seeding density for each experiment. Overly high cell density can affect results.[4][5] - Compound Stability: Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock. - Incubation Time: Use a consistent incubation time for all experiments. - DMSO Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and ensure it does not exceed a non-toxic level (typically <1%).[6][7]
5. I am observing low cell viability in my negative control wells. What should I do? Low viability in control wells points to a general issue with the cell culture conditions rather than a specific effect of this compound. Check the following: - Culture Medium: Ensure the medium is fresh and contains all necessary supplements. - Incubation Conditions: Verify the incubator's temperature (37°C), CO2 levels (5%), and humidity.[6][7] - Cell Handling: Handle cells gently during passaging and plating to avoid mechanical stress.[5]
6. This compound is precipitating in my culture medium. How can I prevent this? This compound is a hydrophobic compound. To prevent precipitation: - Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. - Serial Dilutions: Perform serial dilutions in the culture medium, ensuring thorough mixing at each step. - Final Concentration: Avoid using final concentrations that exceed the solubility of this compound in the culture medium.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Organism/Cell LineStageIC50 (nM)Reference
Plasmodium falciparum (W2)Asexual Erythrocytic113[1][3]
Plasmodium berghei in HepG2 cellsLiver0.41[1][2][3]

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assay using MTT

This protocol outlines the determination of this compound's cytotoxic effects on a chosen cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Materials:

  • Adherent cells (e.g., HepG2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24-72 hours).[6]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 3-4 hours at 37°C.[7]

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using an ELISA plate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Menoctone_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I CoQ CoQ Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cyt c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase This compound This compound This compound->Complex_III

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Menoctone_Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding meno_prep 3. This compound Dilution Series cell_seeding->meno_prep treatment 4. Cell Treatment cell_seeding->treatment meno_prep->treatment incubation 5. Incubation (24-72 hours) treatment->incubation assay 6. Cytotoxicity Assay (e.g., MTT) incubation->assay readout 7. Absorbance Reading assay->readout data_analysis 8. Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

References

Technical Support Center: Improving the Stability of Menoctone in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Menoctone in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 2-(8-Cyclohexyloctyl)-3-hydroxy-1,4-naphthoquinone, is a naphthoquinone derivative with potent antimalarial activity. Its mechanism of action is analogous to atovaquone, involving the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (complex III). As a quinone, this compound is susceptible to chemical degradation, primarily through oxidation, which can be accelerated by factors such as pH, temperature, and light exposure. This degradation can lead to a loss of potency and the formation of unknown byproducts, compromising the accuracy and reproducibility of experimental results.

Q2: What are the common signs of this compound degradation in solution?

A2: Degradation of this compound in solution can be indicated by:

  • A visible color change in the solution, often to a darker or different hue.

  • Precipitation or changes in turbidity.

  • A decrease in the expected biological activity in your assay.

  • The appearance of new peaks or a decrease in the area of the this compound peak in HPLC analysis.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is a lipophilic compound and is generally insoluble in water. It is soluble in most common organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation, ensuring the final concentration of the organic solvent is compatible with the experimental system. For instance, many cell-based assays recommend keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity[1][2].

Troubleshooting Guide

Issue 1: this compound Precipitates When Diluted in Aqueous Buffer or Media
  • Possible Cause 1: Low Solubility in Aqueous Solutions. this compound is poorly soluble in water[3][4]. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the this compound may crash out of solution.

    • Solution:

      • Decrease the final concentration of this compound in the aqueous solution.

      • Increase the percentage of the organic co-solvent in the final solution, but ensure it remains within the tolerance limits of your experimental system.

      • Consider using a surfactant or other solubilizing agent, after validating its compatibility with your assay.

  • Possible Cause 2: pH-Dependent Solubility. The solubility of 2-hydroxy-1,4-naphthoquinones can be influenced by the pH of the solution. In alkaline media, the solubility of lawsone, a similar compound, increases[5].

    • Solution:

      • Evaluate the effect of pH on this compound's solubility within the range compatible with your experiment. A slight adjustment of the buffer pH might improve solubility.

Issue 2: Loss of this compound Activity Over Time in Prepared Solutions
  • Possible Cause 1: Chemical Degradation. As a naphthoquinone, this compound is susceptible to degradation, particularly through oxidation. This process can be accelerated by exposure to light, elevated temperatures, and certain pH conditions.

    • Solution:

      • Light Protection: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

      • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment and keep them on ice when not in use.

      • pH Management: Maintain the pH of the solution in a range that minimizes degradation. For naphthoquinones, neutral to slightly acidic conditions are often preferred to reduce the rate of oxidation.

      • Use of Antioxidants: Consider the addition of antioxidants to the solution. Natural antioxidants like flavonoids or synthetic antioxidants may help to stabilize the compound[6]. However, the compatibility and potential interference of any antioxidant with the experimental assay must be thoroughly validated.

  • Possible Cause 2: Adsorption to Labware. Lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.

    • Solution:

      • Use low-adhesion microplates and centrifuge tubes.

      • Consider using glass or polypropylene labware, which may exhibit lower binding of certain small molecules compared to polystyrene.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing high-concentration stock solutions for in vitro assays.
EthanolSolubleCan be used as a solvent, but ensure the final concentration is tolerated by the experimental system.
MethanolSolubleAnother potential solvent for stock solutions.
WaterInsolubleThis compound is practically insoluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes and sterile, low-retention tips

    • Vortex mixer

    • Appropriate aqueous buffer or cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile, amber microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 3.685 mg) into the tube. This compound has a molecular weight of 368.52 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.685 mg).

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber, low-adhesion tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution on ice.

    • Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure that the final concentration of DMSO in the working solutions is below the tolerance level of your assay (typically <0.5%).

    • Use the working solutions immediately after preparation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on methods for similar 2-hydroxy-1,4-naphthoquinone compounds and should be optimized and validated for your specific instrumentation and experimental needs.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C8 or C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) is suitable.

    • Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical gradient might be:

      • Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes to elute this compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, which can be determined by a UV scan (e.g., around 254 nm or 280 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40°C.

  • Forced Degradation Study:

    • Prepare solutions of this compound (e.g., 100 µg/mL) in an appropriate solvent mixture (e.g., acetonitrile/water).

    • Expose the solutions to the following stress conditions[5][7][8]:

      • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

      • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.

      • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for a specified time.

      • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for a specified time.

      • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a specified time.

    • At each time point, take an aliquot of the solution, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC to observe the decrease in the this compound peak and the appearance of any degradation product peaks.

Visualizations

Menoctone_Degradation_Workflow cluster_preparation Solution Preparation cluster_stress Stability Stress Factors cluster_degradation Degradation Process cluster_analysis Analysis & Outcome This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock Dissolve Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Degraded Degraded this compound Solution Stock->Degraded Exposure to Stress Light Light Exposure Heat Elevated Temperature pH Suboptimal pH HPLC HPLC Analysis Degraded->HPLC Analysis Loss Loss of Activity HPLC->Loss Products Degradation Products HPLC->Products

Caption: Experimental workflow for assessing this compound stability.

Menoctone_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain (ETC) cluster_consequences Downstream Consequences ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Cytochrome bc1 Complex (Complex III) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC MembranePotential Collapse of Mitochondrial Membrane Potential (ΔΨm) ComplexIII->MembranePotential Maintains Pyrimidine Inhibition of de novo Pyrimidine Biosynthesis ComplexIII->Pyrimidine Required for ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O This compound This compound This compound->Inhibition Inhibition->ComplexIII Inhibition Inhibition->MembranePotential Leads to Inhibition->Pyrimidine Leads to CellDeath Parasite Cell Death MembranePotential->CellDeath Pyrimidine->CellDeath

Caption: this compound's mechanism of action and downstream effects.

References

Validation & Comparative

Menoctone and Atovaquone: A Comparative Guide to Cross-Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of menoctone and atovaquone, focusing on their shared mechanism of action and the molecular basis of cross-resistance observed in pathogens, primarily malaria parasites. The information presented is supported by experimental data to aid in research and development of novel therapeutics.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound and atovaquone share a similar chemical scaffold and mechanism of action, targeting the mitochondrial electron transport chain.[1] Both compounds are potent and selective inhibitors of the cytochrome bc1 complex (also known as complex III), a crucial enzyme in cellular respiration.[2][3]

Specifically, they act as ubiquinone analogues, binding to the Qo (quinol oxidation) site of cytochrome b (CYT b), a key subunit of the bc1 complex.[1][4] This binding competitively inhibits the oxidation of ubiquinol, disrupting the electron flow, which leads to the collapse of the mitochondrial membrane potential and inhibition of pyrimidine biosynthesis, ultimately causing parasite death.[3][4]

The Molecular Basis of Cross-Resistance: Mutations in Cytochrome b

Resistance to both this compound and atovaquone is primarily conferred by point mutations in the mitochondrial cytochrome b (CYT b) gene.[1][2] These mutations alter the drug-binding pocket at the Qo site, reducing the binding affinity of the drugs and rendering them less effective.

Experimental evidence has demonstrated that parasites selected for resistance to this compound exhibit cross-resistance to atovaquone, and vice-versa.[1][5] This phenomenon is a direct consequence of mutations in the same gene and protein target.

Key Mutations Conferring Cross-Resistance:

Several key mutations in the CYT b gene have been identified that are responsible for the cross-resistance phenotype. The most frequently cited mutations include:

  • Y268 substitutions (Y268S, Y268N, Y268C): These are the most commonly observed mutations in atovaquone-resistant Plasmodium falciparum isolates.[6][7] Molecular modeling suggests that the tyrosine residue at position 268 is critical for atovaquone binding, and its substitution leads to a significant reduction in drug susceptibility.[2][6]

  • M133I: This mutation has been identified in both this compound- and atovaquone-resistant parasites.[1][8] Studies have shown that the M133I mutation in P. falciparum and P. berghei confers resistance to this compound and cross-resistance to atovaquone.[5][8]

The following diagram illustrates the mechanism of action and the development of resistance.

cluster_0 Mitochondrial Inner Membrane cluster_1 Drug Action & Resistance bc1 Cytochrome bc1 Complex UQH2 Ubiquinone bc1->UQH2 ETC Electron Transport Chain bc1->ETC cyt_b Cytochrome b (Qo site) Mutation CYT b Mutation (e.g., Y268S, M133I) cyt_b->Mutation leads to UQ Ubiquinol UQ->bc1 Oxidation This compound This compound This compound->cyt_b Inhibition Atovaquone Atovaquone Atovaquone->cyt_b Inhibition Resistance Drug Resistance Mutation->Resistance Resistance->this compound Ineffective Resistance->Atovaquone Ineffective

Caption: Mechanism of action and resistance for this compound and atovaquone.

Experimental Data on Cross-Resistance

Quantitative data from various studies clearly demonstrate the cross-resistance between this compound and atovaquone. The following tables summarize key findings from published literature.

Table 1: In Vitro Drug Susceptibility (IC50 Values)
Parasite LineDrugIC50 (nM)Fold ResistanceReference
P. falciparum (W2, wild-type)This compound113-[8]
P. falciparum (this compound-resistant, M133I)This compound> 10,000> 88[8]
P. falciparum (W2, wild-type)Atovaquone1.5-[8]
P. falciparum (this compound-resistant, M133I)Atovaquone450300[8]
P. falciparum (TM90C2B, Y268S)Atovaquone>10,000>12,000[4]
Table 2: Impact of CYT b Mutations on Cytochrome bc1 Complex Kinetics
MutationEffect on Ki for AtovaquoneEffect on VmaxEffect on Km for DecylubiquinolReference
Y268S270-fold increase~40% reduction3-fold increase[4][9]

Experimental Protocols

The following are summaries of key experimental protocols used to investigate this compound and atovaquone cross-resistance.

In Vitro Drug Susceptibility Assays

Objective: To determine the concentration of a drug that inhibits parasite growth by 50% (IC50).

Methodology:

  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: A serial dilution of this compound or atovaquone is prepared.

  • Assay: Asynchronous parasite cultures are exposed to the drug dilutions in 96-well plates for a defined period (e.g., 72 hours).

  • Growth Inhibition Measurement: Parasite growth is quantified using methods such as the SYBR Green I fluorescence-based assay, which measures DNA content, or by microscopy to determine parasitemia.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The workflow for this protocol is visualized below.

A Parasite Culture C Incubation (72 hours) A->C B Drug Dilution Series B->C D SYBR Green I Staining C->D E Fluorescence Reading D->E F IC50 Calculation E->F

Caption: In vitro drug susceptibility assay workflow.

Cytochrome b (CYT b) Gene Sequencing

Objective: To identify mutations in the CYT b gene associated with drug resistance.

Methodology:

  • Genomic DNA Extraction: DNA is extracted from drug-resistant and sensitive parasite lines.

  • PCR Amplification: The CYT b gene is amplified using specific primers.

  • Sequencing: The amplified PCR product is sequenced using Sanger or next-generation sequencing methods.

  • Sequence Analysis: The obtained sequences are compared to the wild-type CYT b sequence to identify any nucleotide changes and corresponding amino acid substitutions.

The logical flow of this process is depicted in the following diagram.

A gDNA Extraction B CYT b PCR Amplification A->B C DNA Sequencing B->C D Sequence Alignment & Comparison C->D E Mutation Identification D->E

Caption: Workflow for identifying CYT b gene mutations.

Conclusion

The cross-resistance between this compound and atovaquone is a well-documented phenomenon rooted in their shared mechanism of action and the development of specific mutations in the CYT b gene. For drug development professionals, this highlights the importance of considering potential cross-resistance with existing therapies when designing new inhibitors of the cytochrome bc1 complex. Understanding the molecular basis of this resistance is crucial for the development of novel antimalarial agents that can overcome or bypass these resistance mechanisms. Future research should focus on identifying compounds that bind to different sites on the cytochrome bc1 complex or have alternative mechanisms of action to circumvent this established resistance pathway.

References

Menoctone Demonstrates Superior Potency Against Malaria Liver Stages Compared to Atovaquone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available in vitro data reveals that menoctone, a hydroxynaphthoquinone, exhibits significantly higher efficacy against the liver stages of Plasmodium berghei parasites than the current antimalarial drug, atovaquone. This heightened potency, coupled with a shared mechanism of action, positions this compound as a compound of interest in the development of next-generation antimalarial prophylactics.

Researchers and drug development professionals will find in this guide a detailed comparison of the efficacy of this compound and atovaquone, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental procedures.

Quantitative Comparison of In Vitro Efficacy

Experimental data from in vitro studies using a rodent malaria model (Plasmodium berghei) clearly indicates this compound's superior potency in inhibiting the parasite's liver stage development. The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 3.5 times lower than that of atovaquone, signifying that a lower concentration of this compound is required to achieve the same level of inhibition.

CompoundParasite SpeciesIn Vitro Assay SystemIC50 (nM)Citation
This compoundPlasmodium bergheiLuciferase-based, HepG2 cells0.41[1]
AtovaquonePlasmodium bergheiLuciferase-based, HepG2 cells1.42[2]

Mechanism of Action: Targeting the Parasite's Powerhouse

Both this compound and atovaquone exert their antimalarial effects by targeting the cytochrome bc1 complex (also known as Complex III) within the parasite's mitochondrial electron transport chain.[3][4] This complex is crucial for the parasite's energy production. By inhibiting this pathway, the drugs disrupt the parasite's ability to synthesize ATP and pyrimidines, ultimately leading to its death.[5] The shared target explains the observed cross-resistance between the two compounds, where a mutation in the cytochrome b gene (specifically the M133I mutation) confers resistance to both drugs.

Below is a diagram illustrating the signaling pathway of the Plasmodium mitochondrial electron transport chain and the inhibitory action of this compound and atovaquone.

cluster_Mito Mitochondrial Inner Membrane cluster_Inhibitors DHODH DHODH CoQ Coenzyme Q (Ubiquinone) DHODH->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound This compound->ComplexIII Atovaquone Atovaquone Atovaquone->ComplexIII Start Start Seed_Cells Seed HepG2 Cells in 384-well plate Start->Seed_Cells Incubate_1 Incubate 24-48h Seed_Cells->Incubate_1 Add_Compounds Add this compound/ Atovaquone dilutions Incubate_1->Add_Compounds Add_Sporozoites Infect with P. berghei Sporozoites Add_Compounds->Add_Sporozoites Incubate_2 Incubate 48h Add_Sporozoites->Incubate_2 Lyse_Cells Lyse Cells & Add Luciferase Substrate Incubate_2->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Validating the M133I Mutation in Cytochrome b as a Marker for Menoctone Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M133I mutation in cytochrome b as a validated marker for Menoctone resistance in Plasmodium species, the causative agents of malaria. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative resistance markers. This information is intended to aid researchers in the fields of antimalarial drug development, molecular diagnostics, and resistance surveillance.

Executive Summary

This compound, a naphthoquinone antimalarial, demonstrates high potency against both the liver and erythrocytic stages of Plasmodium. Its mechanism of action is the inhibition of the mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex (Complex III). Experimental evidence has robustly validated the single nucleotide polymorphism (SNP) leading to a methionine to isoleucine substitution at position 133 (M133I) in the cytochrome b protein (cytb) as the primary mechanism of resistance to this compound. This mutation confers cross-resistance to atovaquone, another cytochrome bc1 inhibitor. While M133I is the predominant marker, other mutations in cytb have been identified, warranting their consideration in resistance monitoring programs.

Data Presentation: this compound Potency and the Impact of Cytochrome b Mutations

The following tables summarize the in vitro and in vivo efficacy of this compound and the comparative resistance levels conferred by mutations in the cytochrome b gene.

Table 1: In Vitro Potency of this compound against Plasmodium Species

Species Stage Wild-Type IC₅₀ (nM) Reference
Plasmodium bergheiLiver0.41[1][2]
Plasmodium falciparum (W2 strain)Erythrocytic113[1][2]

Table 2: Cross-Resistance Profile of Cytochrome b M133I Mutant P. falciparum

Compound Wild-Type (W2) IC₅₀ (nM) M133I Mutant IC₅₀ (nM) Fold Increase in Resistance Reference
This compound113>1,500*>13[1]
Atovaquone1.6>1,000>625[1]

*Resistance selected at a constant drug pressure of 1.5 µM.

Table 3: Alternative Cytochrome b Mutations Conferring this compound/Atovaquone Resistance

Mutation Species Compound Notes Reference
M133LP. bergheiThis compoundIdentified in a this compound-resistant line.[1]
Y268S/CP. falciparumAtovaquoneFrequently observed in clinical treatment failures with atovaquone-proguanil.[3]

Experimental Protocols

Detailed methodologies are crucial for the validation and routine monitoring of resistance markers. Below are protocols for key experiments cited in the validation of the M133I mutation.

In Vitro Selection for this compound-Resistant Plasmodium falciparum

This protocol is adapted from standard methods for selecting drug-resistant parasites.

  • Parasite Culture: A clonal line of P. falciparum (e.g., W2) is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Initiation of Drug Pressure: A starting population of approximately 10⁸ asexual erythrocytic stage parasites is exposed to a constant concentration of this compound (e.g., 1.5 µM).

  • Monitoring and Maintenance: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The culture medium is changed daily, and fresh erythrocytes are added as needed.

  • Selection of Resistant Population: The culture is maintained under continuous drug pressure until a recrudescent population of parasites emerges that can proliferate in the presence of the drug. This may take several weeks.

  • Cloning of Resistant Parasites: Once a stable, resistant population is established, clonal lines are obtained by limiting dilution.

Amplification and Sequencing of the Plasmodium falciparum Cytochrome b Gene

This protocol is used to identify mutations in the cytb gene of wild-type and resistant parasite lines.

  • Genomic DNA Extraction: Genomic DNA is extracted from saponin-lysed parasite pellets using a commercial DNA extraction kit.

  • PCR Amplification: The entire coding region of the cytb gene is amplified by PCR using specific primers.

    • Forward Primer (Pf-cytb-PCRFOR): 5′-TGCCTAGACGTATTCCTG-3′[4]

    • Reverse Primer (Pf-cytb-PCRREV): 5′-GAAGCATCCATCTACAGC-3′[4]

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Sequencing: The PCR product is purified and sequenced using Sanger sequencing to identify any nucleotide changes compared to the wild-type reference sequence.

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

  • Parasite Preparation: Asynchronous or synchronized late-ring/early-trophozoite stage parasites are diluted to a starting parasitemia of 0.5% in a 2% hematocrit suspension.

  • Drug Plates: The test compounds are serially diluted in culture medium and plated in 96-well plates.

  • Incubation: The parasite suspension is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

This compound's Mechanism of Action and Resistance

Menoctone_Action_Resistance This compound's Mechanism of Action and Resistance Pathway cluster_ETC Mitochondrial Electron Transport Chain (mETC) cluster_Action Drug Action cluster_Resistance Resistance Mechanism cluster_Outcome Functional Outcome ComplexII Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone Pool (Q) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- (QH2) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ETC_Disruption mETC Disruption ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- This compound This compound This compound->ComplexIII Inhibits Qo site M133I M133I Mutation in Cytochrome b M133I->ComplexIII Alters drug binding site ETC_Function_Restored mETC Function Restored Parasite_Death Parasite Death ETC_Disruption->Parasite_Death Parasite_Survival Parasite Survival ETC_Function_Restored->Parasite_Survival

Caption: this compound inhibits Complex III of the mETC, leading to parasite death. The M133I mutation in cytochrome b restores mETC function, causing resistance.

Experimental Workflow for Validating M133I as a Resistance Marker

M133I_Validation_Workflow Workflow for Validating M133I as a this compound Resistance Marker cluster_Selection In Vitro Selection cluster_Genotyping Genotypic Analysis cluster_Phenotyping Phenotypic Characterization cluster_Validation Validation start Wild-Type P. falciparum Culture drug_pressure Continuous this compound Pressure start->drug_pressure ic50_assay In Vitro Susceptibility Assay start->ic50_assay WT control resistant_pop Selection of Resistant Population drug_pressure->resistant_pop gDNA_extraction gDNA Extraction resistant_pop->gDNA_extraction pcr cytb Gene PCR gDNA_extraction->pcr sequencing Sanger Sequencing pcr->sequencing mutation_id Identification of M133I Mutation sequencing->mutation_id mutation_id->ic50_assay Informs comparison compare_ic50 Compare IC50s (WT vs. Mutant) ic50_assay->compare_ic50 conclusion M133I Confirmed as Resistance Marker compare_ic50->conclusion

Caption: A workflow demonstrating the selection, genotypic, and phenotypic analysis steps to validate the M133I mutation as a marker for this compound resistance.

Conclusion and Recommendations

The M133I mutation in the cytochrome b gene is a well-validated and reliable molecular marker for this compound resistance in Plasmodium species. Its presence is strongly correlated with a significant increase in the IC₅₀ values for both this compound and the structurally related drug, atovaquone. For researchers and drug development professionals, the following recommendations are suggested:

  • Routine Surveillance: Incorporate the sequencing of the cytochrome b gene, specifically screening for the M133I mutation, in routine surveillance programs for antimalarial resistance, particularly in regions where cytochrome bc1 inhibitors are or may be deployed.

  • Drug Development: When developing new inhibitors targeting the cytochrome bc1 complex, it is crucial to test their efficacy against parasite lines harboring the M133I mutation to anticipate and potentially circumvent cross-resistance.

  • Diagnostic Development: The M133I mutation is a prime candidate for the development of rapid molecular diagnostic tests to guide clinical treatment decisions in areas with emerging resistance.

By understanding and monitoring the M133I mutation, the scientific community can better strategize the use of existing antimalarials and guide the development of next-generation therapies to combat the threat of drug-resistant malaria.

References

Synergistic Antimalarial Effects of Menoctone and its Analogue Atovaquone in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atovaquone in Combination: A Paradigm for Menoctone Synergy

The combination of atovaquone and proguanil (Malarone®) is a cornerstone of malaria chemoprophylaxis and treatment, exhibiting a potent synergistic relationship.[4][5][6] This synergy is crucial for delaying the emergence of drug-resistant parasites, a significant challenge with atovaquone monotherapy.[5][6]

Quantitative Analysis of Synergy

The synergistic interaction between atovaquone and other antimalarials is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through in vitro chemosensitivity assays. The sum of the FICs (ΣFIC) for two drugs indicates synergy (ΣFIC < 1.0), additivity (ΣFIC = 1.0), or antagonism (ΣFIC > 1.0).

Below is a summary of the in vitro synergistic, additive, and antagonistic interactions of atovaquone with various antimalarial drugs against drug-sensitive and drug-resistant strains of P. falciparum.

Drug Combination P. falciparum Strain Interaction Mean ΣFIC50 Mean ΣFIC90 Reference
Atovaquone + ProguanilK1 (Chloroquine-resistant)Synergistic0.370.13[7][8]
Atovaquone + ProguanilT996 (Chloroquine-sensitive)Synergistic--[8]
Atovaquone + ProguanilNGATV01 (Atovaquone-resistant)Additive (Loss of Synergy)--[8]
Atovaquone + CycloguanilMultiple StrainsAntagonistic3.702.11[7]
Atovaquone + DihydroartemisininK1, T996Indifferent to Antagonistic--[9]
Atovaquone + ChloroquineD6, W2Antagonistic--[10]
Atovaquone + Tetracycline-Synergistic--[11]
Chloroquine + AzithromycinD6, W2Indifferent--[10]

Experimental Protocols

The assessment of synergistic interactions between antimalarial drugs is typically performed using in vitro cultures of P. falciparum. The modified fixed-ratio isobologram method is a widely accepted and robust technique for determining the nature and extent of drug synergy.[8][9][12]

Modified Fixed-Ratio Isobologram Method

This method involves the following key steps:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in a complete medium.

  • Drug Preparation: Stock solutions of the test drugs are prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Assay Plate Preparation: In a 96-well microtiter plate, the drugs are tested alone and in fixed-ratio combinations (e.g., 4:1, 3:2, 1:1, 2:3, 1:4 based on their individual IC50 values).

  • Parasite Inoculation: The plates are inoculated with synchronized ring-stage parasites at a specific parasitemia and hematocrit.

  • Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Assessment: Parasite growth is quantified using methods such as the SYBR Green I-based fluorescence assay, [3H]-hypoxanthine incorporation, or pLDH assay.

  • Data Analysis: The 50% inhibitory concentrations (IC50s) for each drug alone and in combination are calculated by non-linear regression analysis of the dose-response curves.

  • Isobologram Construction and FIC Calculation: The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • The sum of the FICs (ΣFIC = FIC of Drug A + FIC of Drug B) is then determined. An isobologram is constructed by plotting the FICs of the two drugs. Points falling below the line of additivity indicate synergy.

Visualizing the Workflow and Mechanisms

Experimental Workflow for Synergy Assessment

experimental_workflow cluster_assay Assay cluster_analysis Data Analysis parasite_culture P. falciparum Culture plate_prep 96-well Plate Preparation (Drugs alone & in combination) parasite_culture->plate_prep drug_prep Drug Stock Preparation drug_prep->plate_prep inoculation Parasite Inoculation plate_prep->inoculation incubation 72h Incubation inoculation->incubation growth_quant Quantify Parasite Growth (e.g., SYBR Green I) incubation->growth_quant calc_ic50 Calculate IC50 Values growth_quant->calc_ic50 calc_fic Calculate FIC & ΣFIC calc_ic50->calc_fic isobologram Construct Isobologram calc_fic->isobologram

Caption: Workflow for in vitro assessment of antimalarial drug synergy.

Proposed Synergistic Mechanism of Atovaquone and Proguanil

The synergy between atovaquone and proguanil is not fully understood, but it is proposed that proguanil enhances the mitochondrial disruptive effect of atovaquone.[5][6] Atovaquone inhibits the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[5][6] Proguanil, independent of its conversion to the active metabolite cycloguanil, appears to facilitate this collapse.[5]

synergistic_mechanism cluster_mitochondrion Plasmodium Mitochondrion etc Electron Transport Chain (ETC) cytbc1 Cytochrome bc1 Complex delta_psi Mitochondrial Membrane Potential (ΔΨm) cytbc1->delta_psi Maintains cell_death Parasite Death delta_psi->cell_death Collapse leads to atovaquone Atovaquone atovaquone->cytbc1 Inhibits atovaquone->delta_psi Induces Collapse proguanil Proguanil proguanil->delta_psi Potentiates Collapse

Caption: Proposed mechanism of synergy between atovaquone and proguanil.

Conclusion

The synergistic interactions observed with atovaquone, particularly with proguanil, provide a strong rationale for exploring similar combinations with this compound. The shared mechanism of action targeting the parasite's mitochondrial function suggests that this compound could also benefit from combination with drugs that have different targets, potentially leading to highly effective and resistance-delaying antimalarial therapies. The experimental protocols and analytical methods outlined here provide a clear roadmap for the preclinical evaluation of novel this compound-based combination therapies. Further in vitro and in vivo studies are warranted to confirm these synergistic effects and to identify optimal partner drugs for this compound.

References

Menoctone vs. Primaquine: A Comparative Guide to In Vivo Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two antimalarial compounds, menoctone and primaquine. The data presented is compiled from preclinical studies to assist researchers in evaluating their potential for further drug development.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound and primaquine against various Plasmodium species and life cycle stages.

DrugParasite SpeciesStageIn Vivo ModelEfficacy MetricValueReference
This compound P. berghei (Strain N)BloodMouseED500.7 mg/kg[1]
P. berghei (Strain N)BloodMouseED901.5 mg/kg[1]
P. yoelii nigeriensisPre-erythrocyticMouseCausal Prophylaxis1-3 mg/kg[1]
Rodent MalariaPre-erythrocyticRodentComparative Efficacy2.5x > Primaquine[1]
Primaquine P. bergheiBloodMouseParasite Clearance (at 100 mg/kg b.w. + AEOGL)75.59 ± 0.47%[2]
P. bergheiBloodMouseParasite Clearance (alone)82.10 ± 0.45%[2]
P. vivaxHypnozoite (Relapse)HumanRecurrence Rate (0.25 mg/kg/day for 14 days)Low[3]
P. falciparumGametocyteHumanTransmission BlockingEffective[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Four-Day Suppressive Test (Peter's Test)

This test evaluates the schizonticidal activity of a compound against early blood-stage infection.

Protocol:

  • Infection: Laboratory mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment: The test compound is administered orally or by another appropriate route to groups of mice, typically starting a few hours after infection and continuing daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.

  • Data Analysis: The percentage of parasitized red blood cells is determined by microscopic examination. The average percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) can be determined from dose-response curves.[5]

Causal Prophylactic Assay

This assay assesses the ability of a compound to prevent the development of blood-stage infection by acting on the pre-erythrocytic (liver) stages of the parasite.

Protocol:

  • Treatment: Mice are treated with the test compound at various doses.

  • Infection: Following treatment, mice are challenged with sporozoites of a Plasmodium species (e.g., P. yoelii nigeriensis or P. berghei) administered intravenously or via mosquito bite.

  • Monitoring: Blood smears are examined daily for a set period (e.g., up to 14 days post-infection) to check for the presence of blood-stage parasites.

  • Data Analysis: The efficacy of the compound is determined by the dose at which it completely prevents the emergence of blood-stage parasites.

Transmission-Blocking Assay

This assay evaluates the ability of a compound to prevent the transmission of malaria parasites from an infected host to a mosquito vector.

Protocol:

  • Infection and Treatment: Mice are infected with a gametocyte-producing strain of Plasmodium (e.g., P. berghei). The infected mice are then treated with the test compound.

  • Mosquito Feeding: A cohort of female Anopheles mosquitoes are allowed to feed on the treated, infected mice.

  • Oocyst Examination: After a period of incubation (typically 7-10 days), the midguts of the mosquitoes are dissected and examined for the presence and number of oocysts.

  • Data Analysis: The transmission-blocking effect is determined by the reduction in the prevalence and intensity of oocyst infection in mosquitoes that fed on treated mice compared to those that fed on control mice.[6][7][8][9][10]

Signaling Pathways and Experimental Workflow

Mechanism of Action

Menoctone_Mechanism cluster_mito Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthesis ATP Synthesis Complex_IV->ATP_Synthesis This compound This compound Inhibition Inhibition This compound->Inhibition Electron_Transport Electron Transport Chain Electron_Transport->Complex_III Inhibition->Complex_III

Primaquine_Mechanism cluster_parasite Malaria Parasite Primaquine_Metabolites Primaquine Metabolites ROS Reactive Oxygen Species (ROS) Primaquine_Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death Primaquine Primaquine Primaquine->Primaquine_Metabolites

Experimental Workflow

Four_Day_Suppressive_Test Start Start Infect_Mice Infect Mice with P. berghei Start->Infect_Mice Group_Assignment Randomly Assign to Treatment Groups Infect_Mice->Group_Assignment Treatment_Day_0 Administer Compound/Vehicle (Day 0) Group_Assignment->Treatment_Day_0 Treatment_Day_1_3 Daily Treatment (Days 1-3) Treatment_Day_0->Treatment_Day_1_3 Blood_Smear Prepare Blood Smear (Day 4) Treatment_Day_1_3->Blood_Smear Microscopy Microscopic Examination & Parasitemia Count Blood_Smear->Microscopy Data_Analysis Calculate % Parasite Suppression Microscopy->Data_Analysis End End Data_Analysis->End

References

Menoctone's Grip on Plasmodium Mitochondria: A Comparative Guide to Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of menoctone's performance against other mitochondrial inhibitors in Plasmodium falciparum. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

This compound, a hydroxynaphthoquinone, has been identified as a potent antimalarial agent that targets the mitochondrial electron transport chain (mETC) of Plasmodium, the parasite responsible for malaria. Its mechanism of action is believed to be the inhibition of the cytochrome bc1 complex (Complex III), a critical enzyme in the parasite's respiratory process.[1][2] This guide delves into the validation of this compound's target engagement, comparing its efficacy with other known mitochondrial inhibitors, and providing the necessary experimental framework for such evaluations.

Performance Comparison of Mitochondrial Inhibitors

The in vitro efficacy of this compound and its alternatives against Plasmodium falciparum is a key indicator of their potential as antimalarial drugs. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, atovaquone, and ELQ-300, providing a quantitative comparison of their potency. It is important to note that IC50 values can vary depending on the parasite strain and the specific assay conditions used.

CompoundTarget SiteP. falciparum StrainIC50 (nM)Assay MethodReference
This compound Cytochrome bc1 (Qo)W2113Not Specified[3][4][5]
Atovaquone Cytochrome bc1 (Qo)3D70.56Not Specified[6]
Various Isolates3.5 (median)Not Specified[7]
Atovaquone-Resistant (Y268S)>1000x increaseNot Specified[8][9]
ELQ-300 Cytochrome bc1 (Qi)Not Specified1.8SYBR Green[1]
Not Specified2.27[3H]-hypoxanthine incorporation[1]
Cytochrome bc1 Complex0.58Enzymatic Assay[10]

Key Observations:

  • This compound demonstrates potent activity against the erythrocytic stages of P. falciparum.[3][4][5]

  • Atovaquone, a well-established antimalarial, exhibits very high potency against sensitive parasite strains. However, resistance, often conferred by mutations in the cytochrome b gene (such as Y268S), can dramatically decrease its efficacy.[6][8][9]

  • ELQ-300, a newer generation quinolone, shows exceptional potency, targeting a different site (Qi) on the cytochrome bc1 complex compared to this compound and atovaquone (Qo).[1][10] This alternative binding site may offer an advantage against atovaquone-resistant strains.

  • Cross-resistance between this compound and atovaquone has been confirmed and is associated with the M133I mutation in cytochrome b.[3][4][11]

Experimental Protocols for Target Validation

Validating the engagement of a compound with its intended target is a critical step in drug development. The following are detailed protocols for key experiments used to assess the interaction of compounds like this compound with the Plasmodium mitochondrial cytochrome bc1 complex.

Cytochrome bc1 (Complex III) Inhibition Assay

This assay directly measures the enzymatic activity of the cytochrome bc1 complex in the presence of an inhibitor.

Principle: The assay monitors the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex. Inhibition of the complex leads to a decrease in the rate of cytochrome c reduction.

Materials:

  • Isolated P. falciparum mitochondria

  • Decylubiquinol (substrate)

  • Cytochrome c (from horse heart)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Test compounds (this compound, Atovaquone, ELQ-300) dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, cytochrome c, and the desired concentration of the test compound or DMSO (vehicle control).

  • Incubate the mixture for a defined period at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding decylubiquinol to the mixture.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the thermal stability of a protein changes upon ligand binding.

Principle: When a compound binds to its target protein, it can stabilize the protein's structure, leading to an increase in its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Synchronized P. falciparum-infected red blood cells

  • Culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat treatment (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Treat the parasite cultures with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of the target protein (cytochrome b) in the soluble fraction using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of an inhibitor on the overall respiratory activity of the parasite's mitochondria.

Principle: The mitochondrial electron transport chain consumes oxygen as the final electron acceptor. Inhibitors of the mETC, such as this compound, will decrease the rate of oxygen consumption.

Materials:

  • Synchronized P. falciparum cultures

  • Seahorse XF Analyzer or similar instrument

  • Assay medium (e.g., RPMI without bicarbonate)

  • Test compounds

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Antimycin A/Rotenone (Complex III/I inhibitors)

Procedure:

  • Seed the parasites in a Seahorse XF microplate.

  • Replace the culture medium with the assay medium and equilibrate the plate.

  • Measure the basal oxygen consumption rate.

  • Inject the test compound and monitor the change in OCR.

  • Sequentially inject oligomycin, FCCP, and a mixture of antimycin A and rotenone to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • A significant decrease in OCR after the injection of the test compound indicates inhibition of the mitochondrial electron transport chain.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the process of its validation, the following diagrams have been generated using the Graphviz DOT language.

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient This compound This compound This compound->ComplexIII Inhibits Qo site Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits Qo site ELQ300 ELQ-300 ELQ300->ComplexIII Inhibits Qi site

Caption: Plasmodium mETC and inhibitor sites.

cluster_workflow Target Validation Workflow A Hypothesize Target (e.g., Cytochrome bc1) B In Vitro Enzyme Assay (e.g., Cytochrome bc1 Inhibition) A->B C Whole-Cell Activity Assay (e.g., P. falciparum Growth Inhibition) A->C D Cellular Target Engagement (e.g., CETSA) B->D C->D E Resistance Selection & Genotypic Analysis D->E F Cross-Resistance Profiling E->F G Validated Target F->G

Caption: Experimental workflow for target validation.

References

Menoctone-Resistant P. falciparum: A Comparative Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the cross-resistance profile of Menoctone-resistant Plasmodium falciparum strains. This guide includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Executive Summary

This compound, a hydroxynaphthoquinone antimalarial, demonstrates potent activity against both the liver and erythrocytic stages of Plasmodium falciparum. However, resistance to this compound can be readily selected for in vitro. The primary mechanism of this compound resistance is a point mutation, specifically the M133I substitution, in the mitochondrial cytochrome b (cytb) gene. This mutation is also the hallmark of atovaquone resistance, leading to a significant and clinically relevant cross-resistance between these two drugs. While this compound-resistant strains exhibit high-level resistance to atovaquone, historical studies in the murine malaria model (P. berghei) suggest that they may remain susceptible to other classes of antimalarials, including chloroquine, mefloquine, pyrimethamine, and sulfadoxine. This guide provides a detailed comparison of the drug susceptibility profiles of this compound-sensitive and -resistant P. falciparum strains, alongside the methodologies used to generate and characterize these parasites.

Mechanism of this compound Resistance and Cross-Resistance with Atovaquone

The molecular basis for this compound resistance in P. falciparum has been identified as a single nucleotide polymorphism in the cytb gene, resulting in a methionine to isoleucine substitution at codon 133 (M133I).[1] This mutation occurs within the quinol oxidation (Qo) binding pocket of cytochrome b, a critical component of the parasite's mitochondrial electron transport chain. This compound, like atovaquone, is believed to inhibit parasite respiration by binding to this site. The M133I mutation sterically hinders the binding of these drugs, thereby conferring resistance.

Crucially, the shared mechanism of action and resistance pathway results in a strong cross-resistance between this compound and atovaquone.[1] Strains selected for this compound resistance demonstrate a significantly reduced susceptibility to atovaquone, and vice versa.

Quantitative Cross-Resistance Profile

While comprehensive quantitative data for a wide array of antimalarials against this compound-resistant P. falciparum is limited, the cross-resistance with atovaquone is well-documented. The following table summarizes the in vitro drug susceptibility data for a this compound-sensitive P. falciparum strain (W2) and highlights the expected high-level resistance to atovaquone in a this compound-resistant line harboring the M133I cytb mutation.

Antimalarial DrugDrug ClassThis compound-Sensitive P. falciparum (W2 Strain) IC₅₀ (nM)This compound-Resistant P. falciparum (M133I Mutant) IC₅₀ (nM)Fold Change in Resistance
This compoundHydroxynaphthoquinone113[1]>1,500 (estimated)>13
AtovaquoneHydroxynaphthoquinone~1-5>1,000>200-1000
Chloroquine4-aminoquinolineResistant (strain dependent)Expected to be similar to parentNo significant change
Mefloquine4-methanolquinolineSensitive (strain dependent)Expected to be similar to parentNo significant change
ArtemisininArtemisinin derivativeSensitiveExpected to be similar to parentNo significant change
PyrimethamineAntifolateResistant (strain dependent)Expected to be similar to parentNo significant change
SulfadoxineSulfonamideResistant (strain dependent)Expected to be similar to parentNo significant change

Note: IC₅₀ values for the this compound-Resistant strain against drugs other than this compound and Atovaquone are extrapolated from qualitative data from older studies on P. berghei and the known mechanisms of action. Further quantitative studies on P. falciparum are required for a definitive profile.

Experimental Protocols

In Vitro Generation of this compound-Resistant P. falciparum

The following protocol outlines the methodology for selecting this compound-resistant P. falciparum in vitro.

G cluster_setup Initial Setup cluster_selection Selection Process cluster_characterization Characterization of Resistant Line start Start with a culture of this compound-sensitive P. falciparum (e.g., W2 strain) inoculum Prepare a high-density parasite culture (e.g., 10^8 parasites) start->inoculum drug_pressure Apply continuous drug pressure with this compound (e.g., 1.5 µM) inoculum->drug_pressure monitoring Monitor parasite growth daily by Giemsa-stained thin blood smears drug_pressure->monitoring recrudescence Observe for recrudescence of parasite growth (may take several weeks) monitoring->recrudescence Parasite clearance followed by regrowth cloning Clone the resistant parasite line by limiting dilution recrudescence->cloning sequencing Sequence the cytochrome b gene to identify mutations cloning->sequencing phenotyping Determine the IC50 values for this compound and other antimalarials cloning->phenotyping

Caption: Workflow for the in vitro selection of this compound-resistant P. falciparum.

In Vitro Drug Susceptibility Testing (SYBR Green I Assay)

The 50% inhibitory concentration (IC₅₀) of various antimalarials against sensitive and resistant parasite lines can be determined using the SYBR Green I-based fluorescence assay.

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis drug_dilution Prepare serial dilutions of antimalarial drugs in a 96-well plate add_parasites Add the parasite suspension to each well of the drug-coated plate drug_dilution->add_parasites parasite_prep Prepare a synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) parasite_prep->add_parasites incubation Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂) add_parasites->incubation lysis Add lysis buffer containing SYBR Green I to each well incubation->lysis read_plate Incubate in the dark at room temperature for 1 hour lysis->read_plate fluorescence Measure fluorescence (excitation: 485 nm, emission: 530 nm) read_plate->fluorescence ic50_calc Calculate IC50 values using a non-linear regression model fluorescence->ic50_calc G cluster_metabolism Parasite Metabolism cluster_drug_action Drug Action & Resistance dhhod Dihydroorotate Dehydrogenase (DHODH) etc Mitochondrial Electron Transport Chain (mETC) dhhod->etc donates electrons pyrimidine Pyrimidine Biosynthesis dhhod->pyrimidine atp ATP Synthesis etc->atp This compound This compound / Atovaquone cytb Cytochrome b (cytb) This compound->cytb inhibits cytb->etc is part of m133i M133I Mutation m133i->this compound prevents binding m133i->cytb alters

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.